molecular formula C10H11ClN2O3 B1469763 2-Chloro-6-morpholinonicotinic acid CAS No. 1293385-31-5

2-Chloro-6-morpholinonicotinic acid

Cat. No.: B1469763
CAS No.: 1293385-31-5
M. Wt: 242.66 g/mol
InChI Key: UYTBVDIXOZASRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-morpholinonicotinic acid is a valuable synthetic intermediate in advanced organic and medicinal chemistry research. This compound is synthesized from commercially available 2-chloronicotinic acid, a known precursor for a range of bioactive molecules . The morpholino moiety introduces a key structural feature that can significantly influence the pharmacokinetic properties and binding affinity of target molecules. Research indicates that 2-chloronicotinic acid derivatives are important intermediates for the synthesis of pharmaceuticals, including antibiotics and anti-cardiovascular drugs, as well as insecticides and herbicides . The established synthetic route involves esterification of 2-chloronicotinic acid, followed by nucleophilic substitution with morpholine, and final hydrolysis to yield the target carboxylic acid, a process that has been optimized to achieve a high total yield . As a building block, this compound is intended for use in the discovery and development of novel therapeutic and agrochemical candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTBVDIXOZASRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Morpholinonicotinic Acid from 2-Chloronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-morpholinonicotinic acid, an important intermediate in the development of various bioactive compounds, starting from 2-chloronicotinic acid. The synthesis involves a three-step process encompassing esterification, nucleophilic substitution, and hydrolysis. This document outlines the detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The conversion of 2-chloronicotinic acid to 2-morpholinonicotinic acid is not a direct, single-step reaction. Instead, it proceeds through a more controlled and efficient three-step sequence. This multi-step approach is often employed to achieve higher yields and purity of the final product.[1][2] The overall synthetic route can be summarized as follows:

  • Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected by converting it into a methyl ester. This is a common strategy in organic synthesis to prevent the acidic proton from interfering with subsequent reactions.

  • Nucleophilic Aromatic Substitution: The chloro group at the 2-position of the pyridine ring is then displaced by morpholine. This reaction is a nucleophilic aromatic substitution, where the nitrogen atom of morpholine acts as the nucleophile.

  • Hydrolysis: Finally, the methyl ester is hydrolyzed back to a carboxylic acid, yielding the desired 2-morpholinonicotinic acid.

This synthetic strategy is advantageous as it allows for mild reaction conditions and straightforward purification of the intermediates and the final product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid, based on reported experimental findings.

StepProductReagents & ConditionsYieldAnalytical Data (MS ESI)
1. EsterificationMethyl 2-chloronicotinate(COCl)₂, DMF (catalytic), CH₃OH, 40 °C-m/z 171.0 [M+H]⁺
2. Nucleophilic SubstitutionMethyl 2-morpholinonicotinateMorpholine, N,N-dimethylacetamide, 100 °C, 40 min96%m/z 208.1 [M+H]⁺
3. Hydrolysis2-Morpholinonicotinic acidHCl, H₂O, 100 °C--
Overall 2-Morpholinonicotinic acid Three steps from 2-chloronicotinic acid 93% Confirmed by MS

Table 1: Summary of quantitative data for the synthesis of 2-morpholinonicotinic acid.[1][2][3]

Experimental Protocols

The following are detailed experimental methodologies for each step in the synthesis of 2-morpholinonicotinic acid.

Step 1: Synthesis of Methyl 2-chloronicotinate
  • To a solution of 2-chloronicotinic acid (5.0 g, 31.7 mmol) in dichloromethane (DCM, 50 mL), a catalytic amount of N,N-Dimethylformamide (DMF) is added.

  • The mixture is stirred at room temperature.

  • Oxalyl chloride ((COCl)₂, 3.94 g, 31.26 mmol) is added slowly to the mixture.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, methanol (CH₃OH) is added, and the reaction is stirred at 40 °C.

  • The solvent is removed under reduced pressure to yield methyl 2-chloronicotinate. The product is characterized by mass spectrometry.[3]

Step 2: Synthesis of Methyl 2-morpholinonicotinate
  • Methyl 2-chloronicotinate is dissolved in N,N-dimethylacetamide (50 mL).

  • Morpholine (5.59 g, 64 mmol) is added to the solution.

  • The reaction mixture is heated to 100 °C and stirred at this temperature for 40 minutes.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is diluted with water (50 mL).

  • The aqueous layer is extracted three times with ethyl acetate (100 mL each).

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is concentrated under reduced pressure to give the product as a light yellow granular solid (5.8 g, 96% yield). The product is characterized by mass spectrometry.[3]

Step 3: Synthesis of 2-Morpholinonicotinic acid
  • Methyl 2-morpholinonicotinate is treated with hydrochloric acid (HCl) in water.

  • The mixture is heated to 100 °C to facilitate the hydrolysis of the ester.

  • After the reaction is complete, the final product, 2-morpholinonicotinic acid, is isolated. The structure of the final product is confirmed by mass spectrometry.[1][3]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic process.

G cluster_esterification Step 1: Esterification cluster_substitution Step 2: Nucleophilic Substitution cluster_hydrolysis Step 3: Hydrolysis 2-Chloronicotinic_Acid 2-Chloronicotinic_Acid Reagents_1 (COCl)2, DMF CH3OH, 40°C 2-Chloronicotinic_Acid->Reagents_1 Methyl_2-chloronicotinate Methyl_2-chloronicotinate Reagents_1->Methyl_2-chloronicotinate Reagents_2 Morpholine DMA, 100°C Methyl_2-chloronicotinate->Reagents_2 Methyl_2-morpholinonicotinate Methyl_2-morpholinonicotinate Reagents_3 HCl, H2O 100°C Methyl_2-morpholinonicotinate->Reagents_3 2-Morpholinonicotinic_Acid 2-Morpholinonicotinic_Acid

Caption: Synthetic pathway for 2-morpholinonicotinic acid.

G cluster_workflow Experimental Workflow start Start: 2-Chloronicotinic Acid esterification Esterification with (COCl)2, DMF, CH3OH start->esterification intermediate1 Intermediate: Methyl 2-chloronicotinate esterification->intermediate1 substitution Nucleophilic Substitution with Morpholine intermediate1->substitution intermediate2 Intermediate: Methyl 2-morpholinonicotinate substitution->intermediate2 hydrolysis Hydrolysis with HCl, H2O intermediate2->hydrolysis purification Purification and Isolation hydrolysis->purification final_product Final Product: 2-Morpholinonicotinic Acid purification->final_product

Caption: Step-by-step experimental workflow diagram.

References

Technical Guide: Physicochemical Properties of 2-Chloro-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Physicochemical Data of Related Analogs

To provide context for the potential properties of 2-Chloro-6-morpholinonicotinic acid, the following table summarizes available data for structurally similar compounds. It is crucial to note that these values are for different molecules and should be used as estimations only.

Property6-Chloro-2-morpholinonicotinic acid2-Chloro-6-methylnicotinic acid
Molecular Formula C10H11ClN2O3C7H6ClNO2
Molecular Weight 242.66 g/mol 171.58 g/mol
Melting Point Not available162-164 °C
Boiling Point 464.6 ± 45.0 °C at 760 mmHg163 °C at 22 mmHg
pKa (Predicted) Not available2.28 ± 0.28
logP (Predicted) Not availableNot available
CAS Number 305863-07-430529-70-5

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized protocols for the experimental determination of key physicochemical properties of organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which a solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Melting Range: The melting point is reported as the range T1-T2. A sharp melting range (0.5-2 °C) is indicative of a pure compound.

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Finely powder the dry compound B Pack into a capillary tube (2-3 mm) A->B C Attach capillary to thermometer B->C D Place assembly in melting point apparatus C->D E Heat slowly (1-2 °C/min) D->E F Record T1 (first liquid drop) E->F G Record T2 (all liquid) F->G H Report Melting Range (T1-T2) G->H

Figure 1: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Solubility Value: The determined concentration is reported as the solubility of the compound in the specified solvent at that temperature.

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess solid to known solvent volume B Agitate at constant temperature (24-48h) A->B C Centrifuge or filter to get clear supernatant B->C D Analyze supernatant concentration (HPLC/UV-Vis) C->D

Figure 2: Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) of known volume.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong acid or base is added incrementally to the sample solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve known amount of compound B Calibrate pH electrode A->B C Incrementally add titrant (acid/base) B->C D Record pH after each addition C->D E Plot pH vs. titrant volume D->E F Determine pKa from half-equivalence point E->F

Figure 3: Workflow for pKa Determination.
logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a compound between two immiscible liquids (typically n-octanol and water).

Methodology:

  • Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

  • Equilibration: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

logP_Determination A Saturate n-octanol with water and vice versa B Dissolve compound in one phase A->B C Combine phases and shake vigorously B->C D Allow phases to separate C->D E Measure compound concentration in each phase D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate logP = log10(P) F->G

Figure 4: Workflow for logP Determination.

Potential Signaling Pathway Involvement

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. Activation of nAChRs can lead to the influx of cations, primarily Na+ and Ca2+, resulting in cell depolarization and the activation of various downstream signaling cascades.

The diagram below illustrates a generalized signaling pathway that could be modulated by a nicotinic acid derivative acting as a ligand for nAChRs.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand This compound (Ligand) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Kinase_Cascade Kinase Cascades (e.g., MAPK/ERK) Ca_Signaling->Kinase_Cascade Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Gene_Expression->Cellular_Response

Figure 5: Generalized nAChR Signaling Pathway.

An In-depth Technical Guide to 2-Chloro-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-morpholinonicotinic acid (CAS Number: 1293385-31-5), a substituted nicotinic acid derivative. This document collates available chemical data, outlines a probable synthetic route, and discusses the potential context of this molecule within pharmaceutical research, based on the activities of related compounds.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine core, substituted with a chlorine atom, a morpholine group, and a carboxylic acid. While extensive physical property data is not widely published, the fundamental chemical properties are summarized in the table below.

PropertyValue
CAS Number 1293385-31-5
Molecular Formula C₁₀H₁₁ClN₂O₃
Molecular Weight 242.66 g/mol
Canonical SMILES C1COCCN1C2=CC=C(C(=N2)Cl)C(=O)O
Physical Description Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and methanol.

Synthesis of this compound

Experimental Protocol:

Step 1: Esterification of 2,6-dichloronicotinic acid

  • To a solution of 2,6-dichloronicotinic acid in methanol, add thionyl chloride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloronicotinate.

Step 2: Nucleophilic Substitution with Morpholine

  • Dissolve methyl 2,6-dichloronicotinate in a suitable solvent such as dimethylformamide (DMF).

  • Add morpholine to the solution, along with a non-nucleophilic base like triethylamine.

  • Heat the reaction mixture at 80-100°C for 8-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain methyl 2-chloro-6-morpholinonicotinate.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified methyl 2-chloro-6-morpholinonicotinate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis 2_6_dichloronicotinic_acid 2,6-Dichloronicotinic Acid Methanol_SOCl2 Methanol, SOCl₂ 2_6_dichloronicotinic_acid->Methanol_SOCl2  Reflux Methanol_SOCl2->Methyl_2_6_dichloronicotinate Morpholine_TEA Morpholine, TEA, DMF Methyl_2_6_dichloronicotinate->Morpholine_TEA  Heat Morpholine_TEA->Methyl_2_chloro_6_morpholinonicotinate LiOH_H2O LiOH, THF/H₂O Methyl_2_chloro_6_morpholinonicotinate->LiOH_H2O  Stir at RT Final_Product This compound LiOH_H2O->Final_Product

Proposed synthesis workflow for this compound.

Potential Applications and Biological Activity

As of late 2025, there is a notable absence of publicly available data on the specific biological activities or drug development applications of this compound. However, the structural motifs present in the molecule suggest potential areas of investigation. Nicotinic acid and its derivatives are known to be important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2]

The presence of the morpholine group, a common feature in many bioactive compounds, can improve pharmacokinetic properties such as solubility and metabolic stability. The chloro-substituted pyridine core is also a versatile scaffold in medicinal chemistry.

Given the broad spectrum of activity of nicotinic acid derivatives, this compound could be a valuable intermediate or a candidate for screening in various therapeutic areas, including but not limited to:

  • Oncology: As a building block for kinase inhibitors or other anti-cancer agents.

  • Inflammation: As a precursor for novel anti-inflammatory drugs.

  • Infectious Diseases: As a scaffold for the development of new antibacterial or antiviral compounds.

Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Signaling Pathways

There is currently no information in the public domain detailing any specific signaling pathways that are modulated by this compound. Investigating the biological effects of a novel compound like this would typically involve a series of in vitro and in vivo studies to identify its molecular targets and mechanism of action.

A hypothetical workflow for investigating the interaction of a novel compound with a generic signaling pathway is presented below. This diagram is for illustrative purposes only and does not represent a known pathway for this compound.

G Compound 2-Chloro-6-morpholinonicotinic Acid Receptor Cell Surface Receptor Compound->Receptor Binds/Activates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Initiates Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Proliferation, Apoptosis) Gene_Expression->Biological_Response Leads to

Hypothetical signaling pathway for investigation of a novel compound.

Conclusion

This compound is a chemical entity with potential as a building block in the synthesis of more complex molecules for pharmaceutical and other applications. While specific data on its biological activity and mechanism of action are currently lacking, its structural features are of interest to medicinal chemists. The proposed synthetic route offers a viable method for its preparation, enabling further research into its properties and potential uses. Future studies should focus on screening this compound in a variety of biological assays to uncover its pharmacological profile and to determine its potential as a lead compound or a valuable synthetic intermediate in drug discovery programs.

References

Structure Elucidation of 2-Chloro-6-morpholinonicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of "2-Chloro-6-morpholinonicotinic acid." Due to the limited availability of public experimental data for this specific compound, this document presents a detailed, illustrative framework based on its known chemical structure and spectroscopic data from analogous compounds. It is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of novel small molecules, particularly heterocyclic compounds with potential pharmaceutical applications. The guide covers the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data interpretation.

Introduction

This compound is a substituted pyridine derivative incorporating a morpholine moiety and a carboxylic acid group. Nicotinic acid and its derivatives are known to play various roles in biological systems, and the introduction of a chlorine atom and a morpholine ring can significantly modulate their physicochemical properties and pharmacological activities. Accurate structure determination is a critical first step in the drug discovery and development process, ensuring the identity and purity of a synthesized compound. This guide outlines the systematic approach to confirming the structure of this compound.

Molecular Structure

The chemical structure of this compound is presented below. The elucidation of this structure relies on the synergistic use of various spectroscopic techniques to probe its different chemical features.

Figure 1: Chemical Structure of this compound

Spectroscopic Data (Postulated)

The following tables summarize the postulated spectroscopic data for this compound, derived from the analysis of its structural components and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Postulated ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.10d1HPyridine H-4
~7.90d1HPyridine H-5
~3.75t4HMorpholine -CH₂-O
~3.60t4HMorpholine -CH₂-N

Table 2: Postulated ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168.0-COOH
~160.0Pyridine C-6
~152.0Pyridine C-2
~140.0Pyridine C-4
~120.0Pyridine C-3
~110.0Pyridine C-5
~66.0Morpholine -CH₂-O
~45.0Morpholine -CH₂-N
Infrared (IR) Spectroscopy

Table 3: Postulated IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
1600-1450MediumC=C and C=N stretching (Pyridine ring)
~1250StrongC-O stretch (Ether in morpholine)
~1100StrongC-N stretch (Morpholine)
~750StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Postulated Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioPostulated Fragment Ion
242/244[M]⁺ (Molecular ion, Cl isotope pattern)
197/199[M - COOH]⁺
156[M - Morpholine]⁺
86[Morpholine]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a spectral width of 16 ppm.

    • Set the relaxation delay to 2 seconds.

    • Accumulate 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a spectral width of 240 ppm.

    • Set the relaxation delay to 5 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample via a direct insertion probe or by infusion if soluble.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.

Workflow and Pathway Diagrams

elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Figure 2: General workflow for structure elucidation.

signaling_pathway compound This compound (Hypothetical Agonist) receptor Nicotinic Acid Receptor (e.g., GPR109A) compound->receptor gi Gi receptor->gi ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response Cellular Response (e.g., Inhibition of Lipolysis) pka->response

Figure 3: Hypothetical signaling pathway involving a nicotinic acid derivative.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the careful application and interpretation of various spectroscopic techniques. This guide provides a foundational framework for this process. While the presented data is postulated, it is based on sound chemical principles and analogous compounds, offering a valuable reference for researchers in the field. The detailed protocols and workflows are intended to be adaptable to a wide range of small molecule characterization challenges.

An In-depth Technical Guide to 2-Chloro-6-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Chloro-6-morpholinonicotinic acid, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, properties, a representative synthesis protocol, and its relevance in the broader context of pharmaceutical research.

Chemical Identity and Synonyms

The nomenclature and key identifiers for this compound are crucial for accurate documentation and research.

  • IUPAC Name : 2-chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid

  • Synonyms : this compound

Table 1: Chemical Identifiers and Properties

Identifier Value Reference
CAS Number 1293385-31-5 [1]
Molecular Formula C₁₀H₁₁ClN₂O₃ [1]
Molecular Weight 242.66 g/mol [1]

| MDL Number | MFCD19382448 |[1] |

Synthesis and Experimental Protocol

The synthesis of this compound is not extensively detailed in publicly available literature. However, a probable synthetic route can be derived from established methods for analogous compounds, such as the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid.[2] This process typically involves a nucleophilic aromatic substitution reaction.

General Synthetic Principle:

The synthesis involves the reaction of a di-chlorinated nicotinic acid derivative with morpholine, where one chlorine atom is selectively displaced. This is often followed by esterification and subsequent hydrolysis to yield the final carboxylic acid.

Representative Experimental Protocol:

A plausible multi-step synthesis for this compound is outlined below, adapted from similar preparations.[2]

  • Esterification of Dichloronicotinic Acid: The starting material, a suitable dichloronicotinic acid, is first converted to its ester (e.g., methyl or ethyl ester) to protect the carboxylic acid group. This is typically achieved by reacting the acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) or a reagent like thionyl chloride.

  • Nucleophilic Substitution with Morpholine: The resulting ester is then dissolved in an appropriate solvent (e.g., dimethylformamide or acetonitrile). Morpholine is added to the solution, often in excess, to act as both the nucleophile and the base. The reaction mixture is heated to facilitate the substitution of one of the chloro groups with the morpholino group. The regioselectivity of this substitution depends on the electronic properties of the pyridine ring.

  • Hydrolysis: Once the substitution reaction is complete, the ester is hydrolyzed back to the carboxylic acid. This is typically achieved by treating the product with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

  • Purification: The crude product is then purified, commonly through recrystallization from a suitable solvent system to obtain the compound in high purity.

Diagram 1: Representative Synthesis Workflow

Start Dichloronicotinic Acid Derivative Ester Esterification (e.g., MeOH, H+) Start->Ester Sub Nucleophilic Substitution (Morpholine) Ester->Sub Hydro Hydrolysis (e.g., NaOH, then HCl) Sub->Hydro End 2-Chloro-6-morpholino nicotinic acid Hydro->End

Caption: A plausible multi-step synthesis of this compound.

Applications in Drug Discovery

While specific biological activities for this compound are not widely reported, the morpholino-pyridine scaffold is a significant pharmacophore in modern drug discovery. Derivatives of this core structure have been investigated for a range of therapeutic targets.

  • Kinase Inhibition: The morpholine group can form crucial hydrogen bonds within the ATP-binding site of various kinases. For instance, derivatives of 6-morpholinopyridine have been explored as potent and selective RAF inhibitors for treating RAS mutant cancers.[3]

  • Antineoplastic Agents: The broader class of nicotinic acid derivatives serves as important intermediates in the synthesis of drugs for cardiovascular diseases and as anti-inflammatory agents.[2] The structural motif is also present in dual Src/Abl kinase inhibitors with antitumor activity.[4]

The presence of the chloro, morpholino, and carboxylic acid groups on the nicotinic acid core provides multiple points for further chemical modification, making it a versatile building block for creating libraries of compounds for screening against various biological targets.

Diagram 2: Logical Relationship in Drug Discovery

Core 2-Chloro-6-morpholino nicotinic Acid Scaffold Morpholino-Pyridine Scaffold Core->Scaffold Deriv Chemical Derivatization Core->Deriv Lib Compound Library Deriv->Lib Target Therapeutic Targets (e.g., Kinases) Lib->Target Screening

Caption: Role as a building block in medicinal chemistry.

References

A Technical Guide to the Spectroscopic Analysis of 2-Chloro-6-morpholinonicotinic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloro-6-morpholinonicotinic acid and its analogs. Due to the limited availability of direct spectroscopic data for the title compound, this document presents mass spectrometry data for the closely related 2-morpholinonicotinic acid, alongside illustrative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data from structurally similar molecules. This approach provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics and the methodologies for their acquisition.

Mass Spectrometry (MS) of 2-Morpholinonicotinic Acid

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The structure of 2-morpholinonicotinic acid, synthesized from a 2-chloronicotinic acid precursor, was confirmed by mass spectrometry.

Table 1: Mass Spectrometry Data for 2-Morpholinonicotinic Acid

CompoundIonization MethodMass-to-Charge Ratio (m/z)Observed Ion
2-Morpholinonicotinic acidElectrospray Ionization (ESI)208.1[M+H]⁺

A solution of the analyte is introduced into the mass spectrometer. The sample is ionized at atmospheric pressure using a high voltage applied to a capillary, which generates an aerosol of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio. For the analysis of 2-morpholinonicotinic acid, the observation of the [M+H]⁺ ion at m/z 208.1 is consistent with the protonation of the molecule.[1]

Illustrative NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. While specific NMR data for this compound is not publicly available, the following data for 2-Chloro-6-methylaniline serves as a relevant example of what to expect for a substituted pyridine ring.

Table 2: Illustrative ¹H and ¹³C NMR Data for 2-Chloro-6-methylaniline in CDCl₃ [2]

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
2.20-CH₃118.5 - 141.4Aromatic Carbons
4.01-NH₂119.4C5
6.65 - 7.15Aromatic Protons123.7C3
141.4C4

The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in a strong, constant magnetic field. A radiofrequency pulse is applied to excite the atomic nuclei. The subsequent relaxation of the nuclei to their ground state results in the emission of a radiofrequency signal, which is detected and Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS). For the analysis of 2-Chloro-6-methylaniline, the spectra were recorded in chloroform.[2]

Illustrative Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups present in a molecule. The following table presents typical IR absorption bands for functional groups expected in this compound, based on data for related compounds.

Table 3: Illustrative IR Absorption Bands for Related Nicotinic Acid Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Compound Reference
O-H (Carboxylic Acid)2500-3300 (broad)6-Chloronicotinic acid[3][4]
C=O (Carboxylic Acid)1680-17106-Chloronicotinic acid[3][4]
C-N (Amine)1020-12502-Amino-6-chloro-isonicotinic acid, hydrazide[5]
C-Cl600-800Quinoline, 2-chloro-[6]

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in solution. The sample is then placed in the path of an infrared beam. The interferometer in the FT-IR spectrometer modulates the infrared radiation, and the detector measures the intensity of the transmitted radiation as a function of the mirror position. A Fourier transform is then used to convert this interferogram into an infrared spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a substituted nicotinic acid derivative like this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 2,6-Dichloronicotinic Acid) ester Esterification start->ester 1. sub Nucleophilic Substitution (with Morpholine) ester->sub 2. hydro Hydrolysis sub->hydro 3. workup Aqueous Workup hydro->workup cryst Crystallization / Chromatography workup->cryst product Final Product (this compound) cryst->product ms Mass Spectrometry (MS) product->ms Molecular Weight nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Groups

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a comprehensive, albeit illustrative, overview of the spectroscopic characterization of this compound. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers engaged in the synthesis and analysis of novel chemical entities in the field of drug discovery and development.

References

Technical Guide: Solubility and Stability of 2-Chloro-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the heterocyclic compound, 2-Chloro-6-morpholinonicotinic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established experimental protocols and data from structurally similar molecules to guide researchers in their investigations. The guide details procedures for aqueous and solvent solubility determination, as well as chemical stability assessment. All quantitative data for related compounds is summarized for comparative purposes. Experimental workflows are visualized using Graphviz diagrams to provide clear, step-by-step logical guidance.

Introduction

This compound is a substituted pyridine carboxylic acid. The presence of a chlorine atom, a morpholine ring, and a carboxylic acid group suggests a unique combination of physicochemical properties that are critical for its application in drug development and other chemical research. Understanding its solubility and stability is paramount for formulation, bioavailability, and storage considerations. This guide provides the foundational knowledge and experimental frameworks to characterize these essential properties.

Physicochemical Properties of Structurally Related Compounds

Solubility Data for Nicotinic Acid and its Derivatives

Nicotinic acid, the parent compound, exhibits notable solubility in water, which is influenced by pH.[1] Its derivatives' solubilities vary based on their substituents.

CompoundSolventSolubilityTemperature (°C)Reference
Nicotinic AcidWater~1 g in 1.5 mLRoom Temperature[1]
Nicotinic AcidWater2 mg/mL (16.24 mM)25[2]
Nicotinic AcidDMSO25 mg/mL (203.07 mM)25[2]
Nicotinic AcidEthanolInsoluble25[2]
Nicotinic AcidEthanolSolubleNot Specified[1]
Nicotinic AcidMethanolSolubleNot Specified[1]

Note: The conflicting solubility data for nicotinic acid in ethanol highlights the importance of experimental verification.

Stability Considerations for Related Structures
  • Morpholine-containing compounds: The morpholine ring is generally considered a stable scaffold in medicinal chemistry, contributing to metabolic stability.[3][4]

  • Chlorinated Pyridines: Chlorinated pyridines can undergo degradation, and their persistence in the environment can be a concern.[5][6] Photodegradation is a potential pathway for the decomposition of 2-chloropyridine in aqueous solutions.[7][8]

  • Nicotinic Acid: Nicotinic acid is generally stable under recommended storage conditions.[9]

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a crystalline organic solid like this compound.

Aqueous Solubility Determination (pH-Dependent)

The carboxylic acid moiety of the target compound suggests that its aqueous solubility will be pH-dependent.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Aqueous Solubility Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers C Add compound to buffers A->C B Weigh excess compound B->C D Equilibrate (shake/agitate) C->D E Separate solid/liquid D->E F Quantify concentration (HPLC/UV-Vis) E->F G Determine solubility at each pH F->G

Caption: Workflow for pH-dependent aqueous solubility determination.

Solvent Solubility Determination

This protocol is used to determine the solubility in various organic solvents.

Methodology:

  • Solvent Selection: Choose a range of relevant organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).

  • Sample Preparation: Add a small, known amount of this compound to a test tube.

  • Titration: Add the solvent dropwise while vortexing or stirring until the solid completely dissolves. Record the volume of solvent added.

  • Observation: If the solid does not dissolve after adding a significant volume of solvent, it can be classified as sparingly soluble or insoluble. For a more quantitative "shake-flask" method, follow the aqueous solubility protocol above, replacing the buffer with the organic solvent.

Workflow for Solvent Solubility Screening:

G A Weigh compound C Add solvent incrementally A->C B Select organic solvent B->C D Observe for dissolution C->D E Record volume for complete dissolution D->E Soluble F Classify solubility D->F Insoluble/Sparingly Soluble

Caption: Workflow for qualitative solvent solubility screening.

Experimental Protocols for Stability Assessment

Stability testing is crucial to determine the shelf-life and degradation pathways of a compound.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions in separate experiments:

    • Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic: 0.1 N NaOH at elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound (e.g., at 80°C).

    • Photolytic: Expose a solution to UV light (e.g., 254 nm).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, the degradation products can be characterized using techniques like LC-MS and NMR.

Logical Flow for Forced Degradation Study:

G cluster_stress Stress Conditions A Prepare compound solution B Acidic A->B C Basic A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by HPLC G->H I Identify degradation products H->I

Caption: Logical flow of a forced degradation study.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish a retest period or shelf life.

Methodology:

  • Storage Conditions: Store samples of this compound in controlled environmental chambers at specified conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Testing: Analyze the samples for appearance, purity (by HPLC), and any other relevant parameters.

Conclusion

While direct experimental data for the solubility and stability of this compound is currently lacking in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols and considering the properties of structurally related compounds, scientists and drug development professionals can effectively characterize this molecule for their specific applications. The provided workflows offer a clear and logical approach to designing and executing these essential studies.

References

The Strategic Utility of 2-Chloro-6-morpholinonicotinic Acid in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2-Chloro-6-morpholinonicotinic acid, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical and Physical Data

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₃[1]
Molecular Weight 242.66 g/mol [1]
Appearance Light yellow, powder solid[2]
Melting Point 157 - 161 °C[2]
Boiling Point No data available
pKa No data available (2-chloronicotinic acid: 2.54)[3]
Solubility No data available

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a three-step process starting from the commercially available 2-chloronicotinic acid. This process, which includes esterification, nucleophilic aromatic substitution, and subsequent hydrolysis, has been reported to achieve a high overall yield of 93%.[4][5]

Synthetic Workflow

The overall synthetic scheme is depicted below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis 2-Chloronicotinic_acid 2-Chloronicotinic acid Methyl_2-chloronicotinate Methyl 2-chloronicotinate 2-Chloronicotinic_acid->Methyl_2-chloronicotinate (COCl)₂, DMF, Et₃N, CH₃OH, 40°C Methyl_2-morpholinonicotinate Methyl 2-morpholinonicotinate Methyl_2-chloronicotinate->Methyl_2-morpholinonicotinate Morpholine, 100°C 2-Chloro-6-morpholinonicotinic_acid This compound Methyl_2-morpholinonicotinate->2-Chloro-6-morpholinonicotinic_acid HCl, H₂O, 100°C

Caption: Synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-chloronicotinate (Esterification)

  • To a solution of 2-chloronicotinic acid (1 equivalent) in dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.1 equivalents) to the mixture at room temperature.

  • After the initial reaction subsides, add triethylamine (1.1 equivalents) and methanol (1.2 equivalents).

  • Heat the reaction mixture to 40°C and stir until the reaction is complete (monitored by TLC).[4][6]

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude ester.

Step 2: Synthesis of Methyl 2-morpholinonicotinate (Nucleophilic Substitution)

  • Dissolve methyl 2-chloronicotinate (1 equivalent) in a suitable solvent.

  • Add morpholine (1.2 equivalents).

  • Heat the reaction mixture to 100°C and maintain this temperature until the starting material is consumed (monitored by TLC).[4][6]

  • After cooling, the reaction mixture is worked up to isolate the desired product. This may involve partitioning between an organic solvent and water, followed by purification of the organic layer.

Step 3: Synthesis of this compound (Hydrolysis)

  • To the crude methyl 2-morpholinonicotinate from the previous step, add a solution of hydrochloric acid and water.

  • Heat the mixture to 100°C and stir vigorously.[4][6]

  • Monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The morpholine moiety can participate in crucial hydrogen bonding interactions within the kinase active site, while the carboxylic acid provides a handle for further chemical modification and amide bond formation.

IRAK4 Inhibitors: A Case Study

A significant application of this building block is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a key signaling node in the innate immune system, and its dysregulation is implicated in various inflammatory diseases and cancers.[7][8][9]

The IRAK4 Signaling Pathway

The activation of Toll-like receptors (TLRs) or the IL-1 receptor family initiates the recruitment of the MyD88 adapter protein. This leads to the recruitment and activation of IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then interacts with TRAF6, leading to the downstream activation of NF-κB and MAPK signaling pathways. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines.[7][9] An inhibitor of IRAK4 would block this entire downstream cascade.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_MAPK->Cytokines Inhibitor IRAK4 Inhibitor (Derived from 2-Chloro-6- morpholinonicotinic acid) Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Compounds derived from this compound are designed to bind to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the inflammatory signaling cascade.

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant applications in drug discovery. Its straightforward, high-yielding synthesis and its utility in constructing potent kinase inhibitors, such as those targeting IRAK4, underscore its importance for medicinal chemists. The continued exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

Introduction: The Intersection of Morpholine and Nicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Morpholine-Substituted Nicotinic Acids and Related Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of morpholine-substituted nicotinic acids and related chemical scaffolds that interact with nicotinic acetylcholine receptors (nAChRs). This document details key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes complex workflows and pathways to support ongoing research and development in this area.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[1] Nicotinic acid, a form of vitamin B3, and its derivatives are crucial signaling molecules and therapeutic agents. The strategic combination of these two moieties has led to the exploration of novel compounds with potential applications in various therapeutic areas, including central nervous system (CNS) disorders. This guide focuses on compounds where the morpholine substructure is integral to molecules designed to interact with nicotinic systems, particularly as antagonists of nAChRs for potential use as smoking cessation aids.

Discovery of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues

A significant advancement in this field came from the work of Carroll et al., who developed a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. These compounds were designed as potential improvements on bupropion, a smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor and a non-competitive antagonist of nAChRs. The research aimed to create analogues with enhanced potency for nAChR antagonism and monoamine uptake inhibition.[2]

Quantitative Pharmacological Data

The following table summarizes the in vitro biological activities of key analogues synthesized by Carroll et al. The data represents the inhibition of monoamine transporters and antagonism of major nAChR subtypes.[2]

CompoundSubstitutionDAT IC₅₀ (µM)NET IC₅₀ (µM)α3β4-nAChR IC₅₀ (µM)α4β2-nAChR IC₅₀ (µM)
(S,S)-4a 3'-Cl (hydroxy)2.50.4810140
(S,S)-5a 3'-Cl0.170.0583.320
(S,S)-5d 3'-Cl, N-Me0.160.0551.815
(S,S)-5e 3'-Cl, N-Et0.0360.0111.27.9
(S,S)-5f 3'-Cl, N-Pr0.0210.0081.15.8

Data extracted from Carroll, F. I., et al. (2011). Journal of Medicinal Chemistry, 54(5), 1441–1448.[2]

Experimental Protocols

The synthesis of the deshydroxy analogue (S,S)-5a is a key example of the chemical methodology employed.[2]

  • Reduction of Precursor: A solution of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol [(S,S)-4a] hemi-d-tartrate (3.00 mmol) in 12 mL of 50% aqueous ethanol is cooled to 0 °C.

  • Sodium borohydride (NaBH₄, 12 mmol) is added to the solution.

  • The reaction mixture is stirred overnight at room temperature.

  • Quenching: The reaction is quenched at 0 °C by the slow addition of 4.5 mL of concentrated HCl.

  • Workup: The resulting clear solution is basified with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and extracted twice with ethyl acetate.

  • Cyclization: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then subjected to cyclization conditions (not detailed in the abstract) to yield the final product.

This protocol outlines the method used to determine the potency of compounds in inhibiting dopamine (DAT) and norepinephrine (NET) transporters.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human DAT or NET are cultured in appropriate media.

  • Assay Preparation: On the day of the experiment, cells are washed with buffer (e.g., Krebs-HEPES buffer) and incubated for 5 minutes at room temperature with various concentrations of the test compounds.

  • Radioligand Addition: A solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to each well.

  • Incubation: The plates are incubated for a short period (e.g., 10 minutes) at room temperature to allow for transporter uptake of the radioligand.

  • Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radioligand.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

This protocol describes the functional assessment of nAChR antagonism using a cell-based fluorescence assay.

  • Cell Lines: SH-EP1 cells stably expressing specific human nAChR subtypes (e.g., α3β4, α4β2) are used.

  • Cell Plating: Cells are seeded into 384-well black-walled microplates and incubated to allow for adherence and receptor expression.

  • Dye Loading: The cell culture medium is removed, and the cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: Test compounds are pre-mixed with a concentration of nicotine known to elicit a near-maximal response (e.g., EC₉₀). This mixture is then added to the cells.

  • Signal Detection: The change in fluorescence, indicating a change in membrane potential due to ion flux through the nAChRs, is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compounds to inhibit the nicotine-induced fluorescence signal is quantified, and IC₅₀ values are determined.

Visualizations: Workflow and Mechanism of Action

G cluster_synthesis Synthetic Workflow for (S,S)-5a start Start: (S,S)-4a Precursor reduction Reduction with NaBH4 in 50% aq. Ethanol start->reduction quench Acid Quench (Conc. HCl) reduction->quench workup Basification & Extraction (EtOAc) quench->workup cyclization Cyclization workup->cyclization end_product Final Product: (S,S)-5a cyclization->end_product

Caption: Synthetic workflow for a key morpholine analogue.

G cluster_moa Dual Mechanism of Action compound Morpholine Analogue ((S,S)-5a, 5e, 5f) nAChR Nicotinic ACh Receptor (e.g., α3β4, α4β2) compound->nAChR binds to transporter Monoamine Transporters (DAT, NET) compound->transporter binds to inhibition_nAChR Non-competitive Antagonism nAChR->inhibition_nAChR inhibition_transporter Reuptake Inhibition transporter->inhibition_transporter effect_nAChR Reduced Nicotine-Mediated Dopamine Release inhibition_nAChR->effect_nAChR effect_transporter Increased Synaptic Dopamine & Norepinephrine inhibition_transporter->effect_transporter outcome Potential Therapeutic Effect (Smoking Cessation) effect_nAChR->outcome effect_transporter->outcome

Caption: Dual inhibition mechanism of the morpholine analogues.

Direct Synthesis of Morpholine-Substituted Nicotinic Acids

While the Carroll et al. compounds are technically morpholine-substituted phenyl derivatives that act on nicotinic receptors, other research has explored the direct attachment of a morpholine ring to the nicotinic acid backbone. A review of nicotinic acid derivatives presents a general scheme for this transformation.

Synthesis of Morpholino Nicotinic Acid

The direct synthesis involves the reaction of a nicotinic acid derivative with morpholine. While the specific source publication by "Gund et al." cited in the review could not be located for detailed protocols, a general procedure can be proposed based on standard amide bond formation chemistry.

  • Acid Activation: Nicotinic acid (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent such as dicyclohexylcarbodiimide (DCC) or a carbodiimide with a solubility-enhancing tag (e.g., EDC) is added, along with an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). The mixture is stirred at room temperature for 1-2 hours to form the activated ester.

  • Nucleophilic Acyl Substitution: Morpholine (1.1 eq) is added to the reaction mixture, along with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is filtered to remove urea byproducts (if DCC is used). The filtrate is washed sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired morpholino nicotinic acid amide.

Visualization: Synthesis Workflow

G cluster_synthesis_direct Proposed Workflow for Morpholino Nicotinic Acid start Start: Nicotinic Acid + Morpholine activation Acid Activation (e.g., EDC/HOBt) start->activation coupling Amide Coupling (Base, RT) activation->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification end_product Final Product: (Morpholin-4-yl)(pyridin-3-yl)methanone purification->end_product

Caption: Proposed synthesis of a direct morpholino-nicotinic acid conjugate.

Conclusion

The exploration of morpholine-substituted compounds as modulators of the nicotinic acetylcholine system represents a promising avenue for the development of novel therapeutics. The work by Carroll and colleagues on 2-phenyl-3,5,5-trimethylmorpholine analogues has provided a robust dataset and a clear chemical strategy for creating dual-action agents that potently inhibit both nAChRs and key monoamine transporters.[2] The direct conjugation of morpholine to a nicotinic acid scaffold also presents a straightforward synthetic route to novel chemical matter. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of next-generation compounds with improved efficacy and safety profiles for CNS disorders and addiction.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-6-morpholinonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-chloro-6-morpholinonicotinic acid and its derivatives. This class of compounds holds potential as intermediates in the development of novel therapeutics, drawing from the established biological significance of nicotinic acid and its analogues. The protocols outlined below detail a robust synthetic route, starting from the commercially available 2-chloronicotinic acid.

Overview of Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step process, beginning with the esterification of 2-chloronicotinic acid. This is followed by a nucleophilic aromatic substitution reaction with morpholine, and concluded with the hydrolysis of the resulting ester to yield the desired carboxylic acid. Further derivatization, such as amidation, can be performed on the final product.

Logical Workflow for Synthesis

Synthesis_Workflow A 2-Chloronicotinic Acid B Methyl 2-chloronicotinate A->B Esterification (SOCl2, MeOH) C Methyl 2-morpholinonicotinate B->C Nucleophilic Substitution (Morpholine, Heat) D This compound C->D Hydrolysis (NaOH, H2O) E Amide Derivatives D->E Amidation (SOCl2, Amine)

Caption: General synthetic workflow for this compound and its amide derivatives.

Experimental Protocols

Step 1: Esterification - Synthesis of Methyl 2-chloronicotinate

This protocol describes the conversion of 2-chloronicotinic acid to its methyl ester, a key intermediate for the subsequent nucleophilic substitution.

Materials:

  • 2-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture back to 0 °C.

  • Slowly add anhydrous methanol (3 equivalents) to the reaction mixture, followed by the dropwise addition of triethylamine (3 equivalents).

  • Stir the reaction mixture at room temperature for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield methyl 2-chloronicotinate as a pale yellow oil.

Step 2: Nucleophilic Aromatic Substitution - Synthesis of Methyl 2-morpholinonicotinate

This step involves the displacement of the chloro group with morpholine.

Materials:

  • Methyl 2-chloronicotinate

  • Morpholine

  • Dimethylformamide (DMF) or a suitable high-boiling solvent

  • Potassium carbonate (K₂CO₃) or another suitable base

Procedure:

  • In a round-bottom flask, dissolve methyl 2-chloronicotinate (1 equivalent) in DMF.

  • Add morpholine (1.5 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude methyl 2-morpholinonicotinate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Hydrolysis - Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

  • Methyl 2-morpholinonicotinate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) (e.g., 1 M or 2 M)

Procedure:

  • Dissolve the crude methyl 2-morpholinonicotinate (1 equivalent) in a mixture of water and a co-solvent like methanol or ethanol if needed.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux (or stir at an elevated temperature, e.g., 60-80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of approximately 3-4 by the slow addition of HCl.

  • The product will precipitate out of the solution. If no precipitation occurs, extract the product with a suitable organic solvent like ethyl acetate.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Derivatization: Synthesis of 2-Chloro-6-morpholinonicotinamide

This protocol describes the conversion of the carboxylic acid to its primary amide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous ammonium hydroxide (NH₄OH)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous THF.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours to form the acid chloride intermediate.

  • In a separate flask, cool an excess of aqueous ammonium hydroxide in an ice bath.

  • Slowly add the freshly prepared acid chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

  • Allow the mixture to stir for an additional 1-2 hours at room temperature.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-chloro-6-morpholinonicotinamide.

Quantitative Data Summary

The following table summarizes representative yields and characterization data for the synthesized compounds. Actual results may vary depending on reaction conditions and scale.

Compound NameStepStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
Methyl 2-chloronicotinate12-Chloronicotinic acidC₇H₆ClNO₂171.58~86Pale yellow oilN/A
Methyl 2-morpholinonicotinate2Methyl 2-chloronicotinateC₁₁H₁₄N₂O₃222.24>90Solid78-82
This compound3Methyl 2-morpholinonicotinateC₁₀H₁₁N₂O₃Cl242.66~95White solid185-189
2-Chloro-6-morpholinonicotinamideDerivatizationThis compoundC₁₀H₁₂ClN₃O₂241.67~70-80Solid160-164

Note: The overall yield for the three-step synthesis of 2-morpholinonicotinic acid has been reported to be as high as 93%.[1][2]

Potential Biological Significance and Signaling Pathways

Nicotinic acid and its derivatives are known to interact with various biological targets. For instance, certain nicotinic acid analogs act as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Antagonism of nAChRs has been explored for therapeutic applications in pain management and addiction.

While the specific biological targets of this compound are not yet fully elucidated, a hypothetical mechanism of action could involve the modulation of nAChR signaling.

Hypothetical Signaling Pathway: nAChR Antagonism

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane A Acetylcholine (ACh) (Endogenous Agonist) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds and Activates C Ion Channel Opening (Na+, K+, Ca2+ influx) B->C Conformational Change D Membrane Depolarization C->D E Cellular Response (e.g., Neurotransmitter Release) D->E F 2-Chloro-6-morpholinonicotinic Acid Derivative (Antagonist) F->B Binds and Blocks

Caption: Hypothetical mechanism of nAChR antagonism by a this compound derivative.

References

Application Notes and Protocols for 2-Chloro-6-morpholinonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-morpholinonicotinic acid is a heterocyclic compound primarily utilized as a key intermediate in organic synthesis. While direct biological activity data for this specific molecule is not extensively available in the public domain, its structural components—a substituted nicotinic acid core and a morpholine moiety—are of significant interest in medicinal chemistry. Nicotinic acid and its derivatives are precursors to a wide range of pharmaceuticals, including antibiotics and cardiovascular drugs.[1] The morpholine ring is a "privileged" scaffold in drug discovery, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility, metabolic stability, and bioavailability. This document provides a detailed protocol for the synthesis of this compound and discusses its potential applications as a building block in the development of novel therapeutic agents.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₁₀H₁₁ClN₂O₃
IUPAC Name 2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid
CAS Number 1293385-31-5
Purity ≥95%
Physical Form Solid
Storage Store at room temperature.

Synthesis Protocol

The synthesis of this compound is reliably achieved from 2-chloronicotinic acid through a three-step process involving esterification, nucleophilic substitution with morpholine, and subsequent hydrolysis. An optimized protocol can achieve a high overall yield.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Methanol (CH₃OH)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine

  • Morpholine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

Step 1: Esterification of 2-Chloronicotinic Acid

  • To a solution of 2-chloronicotinic acid in dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Slowly add oxalyl chloride or thionyl chloride to the mixture at 0-5 °C in an ice/water bath.

  • Stir the reaction mixture for 30 minutes.

  • Add methanol (CH₃OH) and triethylamine, and warm the reaction to 40 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield methyl 2-chloronicotinate.

Step 2: Nucleophilic Substitution with Morpholine

  • Dissolve the methyl 2-chloronicotinate in a suitable solvent like N,N-dimethylacetamide.

  • Add morpholine to the solution.

  • Heat the mixture to 100 °C and stir for approximately 40 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and proceed to the hydrolysis step.

Step 3: Hydrolysis to this compound

  • Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture from Step 2.

  • Heat the mixture to 80-85 °C and stir for 2 hours, monitoring by HPLC until the ester is fully hydrolyzed.

  • Cool the reaction to room temperature.

  • Acidify the solution with 30% hydrochloric acid (HCl) to a pH of 1-2 to precipitate the product.

  • Stir the mixture to allow for complete crystallization.

  • Collect the solid product by filtration, wash with water, and dry to obtain this compound.

An optimized version of this three-step synthesis has been reported to achieve a total yield of 93%.[1]

Medicinal Chemistry Applications: A Building Block Approach

While direct therapeutic applications of this compound are not documented, its value lies in its utility as a versatile synthetic intermediate. The molecule offers three key points for diversification: the carboxylic acid group, the chloro substituent, and the morpholine ring, which can be modified or used as a key binding element.

Potential as a Scaffold in Drug Discovery
  • Carboxylic Acid Handle: The carboxylic acid provides a reactive site for amide bond formation, a common linkage in many drug molecules. This allows for the coupling of various amine-containing fragments to explore structure-activity relationships (SAR).

  • Chloro Substituent: The chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a wide array of functional groups, or it can be a key interaction point in a protein binding pocket.

  • Morpholine Moiety: The morpholine ring is frequently used in medicinal chemistry to enhance the physicochemical properties of a compound. Its inclusion can lead to:

    • Improved aqueous solubility.

    • Increased metabolic stability.

    • Favorable pharmacokinetic profiles.

    • Potential for hydrogen bonding interactions with biological targets.

Visualizations

Synthesis Workflow

G A 2-Chloronicotinic Acid B Step 1: Esterification (SOCl₂ or (COCl)₂, CH₃OH) A->B C Methyl 2-chloronicotinate B->C D Step 2: Nucleophilic Substitution (Morpholine) C->D E Methyl 2-morpholinonicotinate D->E F Step 3: Hydrolysis (NaOH, then HCl) E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Conceptual Role in Drug Discovery

G cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Target Bioactive Molecules A This compound B Amide Coupling (at Carboxylic Acid) A->B C Nucleophilic Substitution (at Chloro position) A->C D Scaffold Hopping (Modifying Morpholine) A->D E Kinase Inhibitors B->E F GPCR Modulators B->F G Other APIs B->G C->E C->F C->G D->E D->F D->G

Caption: Role as a versatile intermediate in medicinal chemistry.

Conclusion and Future Directions

This compound is a well-characterized chemical intermediate with a straightforward and high-yielding synthesis. While it may not possess significant intrinsic biological activity, its true potential lies in its application as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The presence of multiple functional handles allows for extensive chemical modification, making it a valuable starting point for medicinal chemistry campaigns targeting a range of therapeutic areas. Future research efforts could focus on utilizing this scaffold to generate libraries of novel compounds for screening against various biological targets, such as kinases and G-protein coupled receptors, where the nicotinic acid and morpholine motifs have historically found success. Researchers in drug discovery are encouraged to consider this compound as a readily accessible starting material for the development of new chemical entities with improved pharmacological properties.

References

Application Notes and Protocols: 2-Chloro-6-morpholinonicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-morpholinonicotinic acid (CAS No. 1293385-31-5) is a halogenated pyridine carboxylic acid derivative containing a morpholine moiety.[1][2] Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with substituted pyridines and the favorable physicochemical properties often imparted by the morpholine group. While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a versatile building block in the synthesis of novel pharmaceutical agents and other complex organic molecules. This document provides a proposed synthetic protocol, based on established principles of organic chemistry, and outlines potential areas of application.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. It is important to note that detailed experimental data for this specific compound is limited in the cited literature.

PropertyValueSource
CAS Number 1293385-31-5[1][2]
Molecular Formula C₁₀H₁₁ClN₂O₃[1]
Molecular Weight 242.66 g/mol [1]
Appearance Light yellow solid (based on related compounds)General knowledge
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.General knowledge
Melting Point Not available in the searched literature.
Boiling Point Not available in the searched literature.

Proposed Synthesis Protocol

The synthesis of this compound can be envisaged via a nucleophilic aromatic substitution (SNAr) reaction. This proposed method utilizes the commercially available 2,6-dichloronicotinic acid as the starting material. The greater electrophilicity of the carbon at the 6-position of the pyridine ring, which is para to the electron-withdrawing carboxylic acid group, should favor selective substitution by morpholine at this position.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 2_6_dichloronicotinic_acid 2,6-Dichloronicotinic Acid reaction_arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat 2_6_dichloronicotinic_acid->reaction_arrow Morpholine Morpholine Morpholine->reaction_arrow target_compound This compound reaction_arrow->target_compound

Figure 1: Proposed synthesis of this compound.

Materials:

  • 2,6-Dichloronicotinic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, NMP)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloronicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide (DMF).

  • Addition of Nucleophile: While stirring the mixture at room temperature, add morpholine (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

  • Morpholine is a corrosive and flammable liquid. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • For detailed safety information on the reagents used, consult their respective Safety Data Sheets (SDS). A safety data sheet for the related compound 2-chloro-6-methylnicotinic acid suggests that thermal decomposition can lead to the release of irritating gases and vapors.[3]

Mechanism of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The proposed synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Addition of the Nucleophile: The nucleophile (morpholine) attacks the electron-deficient pyridine ring at the carbon atom bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride).

SNAr_Mechanism cluster_workflow S-N-Ar Workflow A Start: Electron-deficient Aryl Halide + Nucleophile B Step 1: Nucleophilic Attack (Formation of Meisenheimer Complex) A->B Addition C Step 2: Elimination of Leaving Group B->C Aromaticity Restoration D End: Substituted Aromatic Compound C->D Substitution Product

Figure 2: Generalized workflow for a Nucleophilic Aromatic Substitution (S-N-Ar) reaction.

The presence of the electron-withdrawing carboxylic acid group on the pyridine ring is crucial as it activates the ring towards nucleophilic attack, making the SNAr reaction feasible.

Potential Applications in Drug Discovery and Organic Synthesis

While specific biological activities of this compound are not yet reported, its structure suggests several potential applications:

  • Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of derivatives. The remaining chloro group at the 2-position can be further substituted with various nucleophiles, and the carboxylic acid can be converted to amides, esters, or other functional groups, allowing for the generation of a diverse set of molecules for biological screening.

  • Fragment-Based Drug Discovery: As a fragment-sized molecule containing key pharmacophoric features (a halogen for potential halogen bonding, a hydrogen bond acceptor in the morpholine oxygen, and a carboxylic acid for salt formation or hydrogen bonding), it could be of interest in fragment-based drug discovery campaigns.

  • Precursor for Bioactive Molecules: Nicotinic acid derivatives are known to possess a wide range of biological activities, including analgesic and anti-inflammatory properties.[4][5] The unique substitution pattern of this compound could lead to the discovery of novel compounds with interesting pharmacological profiles.

Conclusion

This compound is a chemical building block with potential for use in organic synthesis and drug discovery. The proposed synthetic protocol, based on the well-established nucleophilic aromatic substitution reaction, offers a plausible route to access this compound. Further research is warranted to explore its reactivity, delineate its physicochemical properties, and evaluate its potential in the development of new chemical entities with therapeutic value.

References

Application Notes & Protocols for High-Throughput Screening of "2-Chloro-6-morpholinonicotinic acid" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries derived from the "2-Chloro-6-morpholinonicotinic acid" scaffold. This scaffold is a promising starting point for the development of novel therapeutics, particularly targeting protein kinases and G-protein coupled receptors (GPCRs), due to the presence of the chemically versatile nicotinic acid core and the favorable pharmacological properties of the morpholine group.[1]

Introduction: The Potential of the this compound Scaffold

The this compound structure combines two key moieties of interest in medicinal chemistry. The nicotinic acid backbone is a well-established pharmacophore found in numerous approved drugs and serves as a versatile scaffold for creating diverse chemical libraries. The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and cell permeability, which can enhance overall drug-like characteristics.[1]

Given these features, derivatives of this compound are prime candidates for screening against a variety of biological targets, most notably protein kinases and GPCRs, which are two of the most significant target classes in modern drug discovery.[2][3]

Potential Therapeutic Targets and Screening Strategies

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][4] The nicotinic acid scaffold can be functionalized to target the ATP-binding site of kinases.

Screening Approach: A common HTS approach for kinase inhibitors is to use biochemical assays that measure the enzymatic activity of the target kinase. Fluorescence-based methods are widely employed due to their sensitivity and amenability to automation.[5]

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[3] They are involved in a vast array of physiological processes, making them attractive targets for a wide range of diseases. The morpholine moiety can contribute to favorable interactions within the ligand-binding pockets of GPCRs.

Screening Approach: Cell-based assays are typically used for screening GPCR modulators. These assays measure downstream signaling events upon receptor activation or inhibition, such as changes in intracellular calcium levels or the production of second messengers like cAMP.[6][7]

Experimental Protocols

The following are generalized HTS protocols that can be adapted for screening derivatives of "this compound" against protein kinases and GPCRs.

Protocol: High-Throughput Screening for Protein Kinase Inhibitors using a Fluorescence-Based Assay

Objective: To identify inhibitors of a specific protein kinase from a library of compounds derived from the this compound scaffold.

Assay Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled streptavidin that is bound to the biotinylated peptide substrate. This results in a FRET signal that is proportional to the extent of substrate phosphorylation. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Target Protein Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled Anti-Phospho-Substrate Antibody

  • Streptavidin-APC

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well, low-volume, white microplates

  • Compound library (derivatives of this compound) dissolved in DMSO

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well microplate using an acoustic dispenser. Also, include wells with staurosporine (positive control) and DMSO (negative control).

  • Kinase/Substrate Addition: Prepare a master mix of the protein kinase and biotinylated substrate peptide in kinase assay buffer. Dispense 5 µL of this mix into each well of the microplate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in detection buffer. Add 10 µL of the detection mix to each well to stop the kinase reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

  • Normalize the data using the positive (staurosporine) and negative (DMSO) controls to determine the percent inhibition for each compound.

  • Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation.

Protocol: High-Throughput Screening for GPCR Modulators using a Calcium Flux Assay

Objective: To identify modulators (agonists or antagonists) of a specific GPCR from a library of compounds derived from the this compound scaffold.

Assay Principle: This protocol uses a cell-based, no-wash calcium flux assay. Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Activation of the GPCR (by an agonist) leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists will block the effect of a known agonist.

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid (to prevent dye leakage).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known agonist for the target GPCR.

  • 384-well, black-walled, clear-bottom microplates.

  • Compound library (derivatives of this compound) dissolved in DMSO.

Procedure:

  • Cell Plating: Seed the cells into 384-well microplates at an appropriate density and allow them to attach overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Addition (for Antagonist Screen): For an antagonist screen, add 10 µL of the compounds from the library to the wells and incubate for 15-30 minutes.

  • Data Acquisition: Place the microplate in a fluorescence imaging plate reader (e.g., FLIPR).

  • Agonist Addition:

    • For Agonist Screen: Add 10 µL of assay buffer to the wells and monitor the fluorescence signal for a baseline. Then, add 10 µL of the library compounds and continue to monitor the fluorescence.

    • For Antagonist Screen: After the pre-incubation with the library compounds, add 10 µL of a known agonist at a concentration that gives a submaximal response (EC80) and monitor the fluorescence.

  • Fluorescence Measurement: The fluorescence intensity is measured over time to capture the calcium flux kinetics.

Data Analysis:

  • The change in fluorescence intensity (peak signal minus baseline) is calculated for each well.

  • For Agonist Screen: Compounds that induce a significant increase in fluorescence are identified as agonists.

  • For Antagonist Screen: Compounds that inhibit the agonist-induced fluorescence increase are identified as antagonists.

  • Data is normalized to controls, and dose-response curves are generated for hit compounds to determine their potency (EC50 or IC50).

Data Presentation

The following tables present hypothetical, yet representative, data from a primary HTS campaign and subsequent dose-response analysis for a set of "hit" compounds.

Table 1: Primary HTS Results for Kinase Inhibitors at 10 µM

Compound ID% InhibitionHit (Yes/No)
CMN-00185.2Yes
CMN-00212.5No
CMN-0036.8No
CMN-00492.1Yes
CMN-00548.7No
CMN-00676.4Yes

Table 2: Dose-Response Data for Confirmed Kinase Inhibitor Hits

Compound IDIC50 (µM)
CMN-0010.25
CMN-0040.08
CMN-0061.5
Staurosporine0.01

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Kinase_Inhibitor_HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Kinase_Substrate_Mix Kinase + Substrate Addition (5 uL) Compound_Plating->Kinase_Substrate_Mix ATP_Addition ATP Addition (5 uL) (Reaction Start) Kinase_Substrate_Mix->ATP_Addition Incubation Incubation (60 min at RT) ATP_Addition->Incubation Detection_Reagent Detection Reagent Addition (10 uL) Incubation->Detection_Reagent Final_Incubation Incubation (60 min at RT) Detection_Reagent->Final_Incubation Read_Plate TR-FRET Reading Final_Incubation->Read_Plate Data_Normalization Data Normalization Read_Plate->Data_Normalization Hit_Identification Hit Identification (% Inhibition > 50%) Data_Normalization->Hit_Identification

Caption: Workflow for a kinase inhibitor HTS assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., CMN derivative) GPCR Target GPCR Agonist->GPCR Binds to G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca2+ Release ER->Ca_Release Induces Cellular_Response Cellular Response Ca_Release->Cellular_Response Triggers

References

Application Notes and Protocols: 2-Chloro-6-morpholinonicotinic Acid as a Key Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-chloro-6-morpholinonicotinic acid and its derivatives as pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). This document offers detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms. While the specific compound "this compound" is not widely documented, this guide focuses on the closely related and industrially significant intermediate, 2-morpholinonicotinic acid , synthesized from 2-chloronicotinic acid. This analog serves as a critical building block for various therapeutic agents.

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous APIs. The introduction of a morpholine group at the 2-position of the pyridine ring can significantly influence the molecule's physicochemical properties, such as solubility and bioavailability, while also providing a handle for further chemical modifications. 2-Chloronicotinic acid is a common starting material for the synthesis of these valuable intermediates. Derivatives of 2-chloronicotinic acid are crucial in the production of anti-inflammatory drugs, antibiotics, and cardiovascular medications.

Synthesis of 2-Morpholinonicotinic Acid Intermediate

The synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid is a well-established three-step process involving esterification, nucleophilic substitution, and hydrolysis. This process is highly efficient, with an optimized total yield of up to 93%.[1]

Experimental Workflow

The following diagram illustrates the synthetic workflow for 2-morpholinonicotinic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis A 2-Chloronicotinic Acid B Methyl 2-chloronicotinate A->B (COCl)₂, DMF, Et₃N, CH₃OH, 40°C C Methyl 2-morpholinonicotinate B->C Morpholine, N,N-dimethylacetamide, 100°C D 2-Morpholinonicotinic Acid C->D NaOH, then HCl

Caption: Synthetic workflow for 2-morpholinonicotinic acid.

Detailed Experimental Protocols

Step 1: Esterification of 2-Chloronicotinic Acid

  • To a solution of 2-chloronicotinic acid in dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Slowly add oxalyl chloride at room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in methanol (CH₃OH) and add triethylamine (Et₃N) at 0-5°C in an ice/water bath.

  • Stir the mixture at 40°C for 30 minutes.[2]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to yield methyl 2-chloronicotinate.

Step 2: Nucleophilic Substitution with Morpholine

  • Dissolve methyl 2-chloronicotinate in N,N-dimethylacetamide.

  • Add a solution of morpholine (1.2 equivalents) to the mixture.[2]

  • Heat the reaction mixture to 100°C and stir for 40 minutes.[2]

  • Monitor the reaction progress by TLC.

  • After completion, dilute the mixture with water and extract with ethyl acetate (3 x 100 mL).[2]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-morpholinonicotinate as a light yellow oily liquid.[2]

Step 3: Hydrolysis to 2-Morpholinonicotinic Acid

  • Dissolve the methyl 2-morpholinonicotinate from the previous step in ethanol.

  • Slowly add a 10% sodium hydroxide (NaOH) solution until the pH of the mixture reaches 10.

  • Concentrate the mixture under reduced pressure to obtain a white granular solid.

  • Dissolve the solid in ethanol and slowly add a 37% hydrochloric acid (HCl) solution until a solid precipitates.

  • Concentrate the mixture under reduced pressure to yield the final product, 2-morpholinonicotinic acid. A yield of 96% for this step has been reported.[2]

Quantitative Data Summary
Intermediate/ProductStepYieldPurityReference
2-Morpholinonicotinic AcidOverall (3 steps)93%N/A[1]
2-Morpholinonicotinic AcidHydrolysis (Step 3)96%N/A[2]

Application in API Synthesis: Pranoprofen

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology to treat conditions like conjunctivitis and post-operative inflammation.[3] Its synthesis can utilize derivatives of 2-chloronicotinic acid.

Mechanism of Action and Signaling Pathway

Pranoprofen functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking this pathway, pranoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.[5][6] Some studies also suggest that pranoprofen may inhibit the production of inflammatory cytokines and possess antioxidant properties.[4] Recent research has also indicated a potential role for pranoprofen in inhibiting the NLRP3 inflammasome pathway, further contributing to its anti-inflammatory action.[7]

The following diagram illustrates the signaling pathway inhibited by Pranoprofen.

G cluster_0 Cell Membrane cluster_1 Prostaglandin Synthesis Pathway cluster_2 Drug Action cluster_3 Physiological Response AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PG Prostaglandins COX->PG Inflammation Inflammation, Pain, Fever PG->Inflammation Pranoprofen Pranoprofen Pranoprofen->COX Inhibition

Caption: Mechanism of action of Pranoprofen.

Conclusion

2-Morpholinonicotinic acid, synthesized from 2-chloronicotinic acid, is a versatile and valuable intermediate for the development of active pharmaceutical ingredients. The synthetic route is efficient and high-yielding, making it suitable for industrial-scale production. Its application in the synthesis of NSAIDs like Pranoprofen highlights the importance of this class of compounds in drug discovery and development. The detailed protocols and mechanistic insights provided in these notes serve as a valuable resource for researchers in the pharmaceutical sciences.

References

Experimental protocols for reactions with "2-Chloro-6-morpholinonicotinic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 2-morpholinonicotinic acid, a valuable intermediate in the development of pharmaceuticals. The primary synthetic route involves a three-step process starting from the readily available 2-chloronicotinic acid. This method is highlighted by its high yield and straightforward procedures.

Overview of Synthetic Pathway

The synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid proceeds through three key steps:

  • Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected as a methyl ester.

  • Nucleophilic Aromatic Substitution: The chloro group at the 2-position of the pyridine ring is displaced by morpholine.

  • Hydrolysis: The methyl ester is hydrolyzed to yield the final product, 2-morpholinonicotinic acid.

This synthetic approach is efficient, with a reported overall yield of 93%.[1][2][3]

Experimental Protocols

The following protocols are based on established synthetic methods.[1][2][3]

Step 1: Synthesis of Methyl 2-chloronicotinate

Materials:

  • 2-chloronicotinic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Methanol (CH₃OH)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend 2-chloronicotinic acid in an anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride to the suspension at room temperature. The reaction mixture is typically stirred for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent and cool the solution in an ice bath.

  • Slowly add a solution of methanol and triethylamine in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-chloronicotinate.

Step 2: Synthesis of Methyl 2-morpholinonicotinate

Materials:

  • Methyl 2-chloronicotinate

  • Morpholine

  • Solvent (e.g., Dioxane or DMF)

Procedure:

  • Dissolve methyl 2-chloronicotinate in a suitable solvent in a sealed reaction vessel.

  • Add an excess of morpholine to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product, if necessary, by column chromatography to yield methyl 2-morpholinonicotinate.

Step 3: Synthesis of 2-Morpholinonicotinic Acid

Materials:

  • Methyl 2-morpholinonicotinate

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • To the crude or purified methyl 2-morpholinonicotinate, add a solution of hydrochloric acid in water.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for several hours until the hydrolysis is complete.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-morpholinonicotinic acid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-morpholinonicotinic acid and its intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Mass Spectrometry (ESI-MS) [M+H]⁺
Methyl 2-chloronicotinateC₇H₆ClNO₂171.58-171.0
Methyl 2-morpholinonicotinateC₁₁H₁₄N₂O₃222.2496208.1 (for the acid)
2-Morpholinonicotinic acidC₁₀H₁₂N₂O₃208.2193 (overall)208.1

Note: The yield for methyl 2-morpholinonicotinate is reported for the combined steps of its formation and subsequent hydrolysis to the final product. The mass spectrometry data for the hydrolyzed product is provided in the reference.[3]

Visualized Workflow

The following diagram illustrates the synthetic workflow for the preparation of 2-morpholinonicotinic acid.

SynthesisWorkflow Start 2-Chloronicotinic Acid Intermediate1 Methyl 2-chloronicotinate Start->Intermediate1 (COCl)₂, DMF CH₃OH, Et₃N Intermediate2 Methyl 2-morpholinonicotinate Intermediate1->Intermediate2 Morpholine Product 2-Morpholinonicotinic Acid Intermediate2->Product HCl, H₂O, 100°C

Caption: Synthetic pathway for 2-morpholinonicotinic acid.

References

Application Notes and Protocols for "2-Chloro-6-morpholinonicotinic acid" in "in vitro" Assays

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and databases has revealed no specific "in vitro" assays, experimental protocols, or documented signaling pathways associated with 2-Chloro-6-morpholinonicotinic acid.

While the chemical structure of this compound is defined, there is a notable absence of published research detailing its biological activity or mechanism of action. Consequently, the creation of detailed application notes, experimental protocols, and data tables as requested is not feasible at this time due to the lack of foundational scientific data.

The provided search results primarily consist of catalog listings from chemical suppliers, which confirm its availability for research purposes but do not offer any information on its biological applications. Further searches for biological evaluations or patents related to this specific compound did not yield any relevant results.

For researchers, scientists, and drug development professionals interested in the potential applications of this molecule, the absence of existing data presents an opportunity for novel investigation. Initial research efforts would likely need to focus on broad screening assays to identify any potential biological activity.

Proposed Initial Steps for Investigating "in vitro" Activity:

Should a researcher wish to investigate the biological properties of this compound, a logical starting point would involve a series of primary screens. The specific assays would depend on the therapeutic area of interest. Below is a generalized workflow that could be adapted for this purpose.

G cluster_0 Phase 1: Compound Acquisition and Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis and Hit Identification compound This compound dissolution Dissolution in appropriate solvent (e.g., DMSO) compound->dissolution stock Preparation of stock solution dissolution->stock cytotoxicity General Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) stock->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) stock->antimicrobial receptor Receptor Binding Assay Panel stock->receptor enzyme Enzyme Inhibition Assay Panel stock->enzyme analysis Data Analysis cytotoxicity->analysis antimicrobial->analysis receptor->analysis enzyme->analysis hit Identification of 'Hits' analysis->hit Further 'in vitro' studies (Dose-response, MoA) Further 'in vitro' studies (Dose-response, MoA) hit->Further 'in vitro' studies (Dose-response, MoA)

Caption: A generalized workflow for the initial "in vitro" screening of a novel compound like this compound.

Conclusion

At present, "this compound" remains a compound with uncharacterized biological activity. The information required to generate detailed application notes and protocols, including quantitative data and signaling pathways, is not available in the public domain. The scientific community awaits foundational research to elucidate its potential role in biological systems. We encourage researchers to consider this compound as a novel starting point for discovery-phase projects.

The Role of 2-Chloro-6-morpholinonicotinic Acid and Its Isomers as Intermediates in Agrochemical Development

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid and its derivatives are a cornerstone in the development of novel agrochemicals, serving as versatile scaffolds for the synthesis of a wide range of herbicides, fungicides, and insecticides. Among these, chlorinated nicotinic acids are particularly valuable as chemical intermediates. This document focuses on the role of 2-chloro-6-morpholinonicotinic acid and its related isomer, 6-chloro-2-morpholinonicotinic acid, in the synthesis of potential agrochemical candidates. While direct agrochemical applications of "this compound" itself are not extensively documented in publicly available literature, the synthesis and derivatization of its structural class highlight its importance as a building block for creating more complex active ingredients.

Synthesis of Morpholinonicotinic Acid Derivatives

The synthesis of morpholinonicotinic acid derivatives from chloronicotinic acids is a key process for introducing the morpholine moiety, which can be crucial for the biological activity of the final product. A common synthetic route involves the nucleophilic substitution of a chlorine atom on the pyridine ring with morpholine.

For instance, the related compound 2-morpholinonicotinic acid is synthesized from 2-chloronicotinic acid. This process typically involves esterification of the carboxylic acid, followed by nucleophilic substitution with morpholine, and subsequent hydrolysis of the ester to yield the final acid.

A general workflow for the synthesis of a morpholinonicotinic acid from a chloronicotinic acid is depicted below.

Synthesis_Workflow Start 2-Chloronicotinic Acid Derivative Step1 Esterification (+ Alcohol, Acid Catalyst) Start->Step1 Intermediate1 Chloro-nicotinate Ester Step1->Intermediate1 Step2 Nucleophilic Substitution (+ Morpholine) Intermediate1->Step2 Intermediate2 Morpholino-nicotinate Ester Step2->Intermediate2 Step3 Hydrolysis (Acid or Base Catalyzed) Intermediate2->Step3 End Morpholinonicotinic Acid Product Step3->End

Caption: General synthesis workflow for morpholinonicotinic acids.

Potential Agrochemical Applications of Derivatives

While specific agrochemicals derived directly from this compound are not readily identified in the literature, the broader class of chloronicotinic acid derivatives has led to the development of commercial agrochemicals. It is plausible that this compound serves as a key intermediate for the synthesis of novel active ingredients. The presence of the chlorine atom and the morpholine group can influence the molecule's physicochemical properties, such as solubility, stability, and its interaction with biological targets.

Herbicidal Potential

Derivatives of 2-chloronicotinic acid have been explored for their herbicidal properties. For example, various N-(arylmethoxy)-2-chloronicotinamides have demonstrated significant herbicidal activity. It is conceivable that the morpholine moiety of this compound could be further functionalized to produce novel herbicides.

Fungicidal Potential

Nicotinamide derivatives are also known for their fungicidal activity. The core structure of this compound could be modified to create new fungicidal compounds. Research into N-(thiophen-2-yl) nicotinamide derivatives has shown that substitutions on the nicotinic acid ring, including chlorine atoms, can significantly impact their fungicidal efficacy.

Insecticidal Potential

The chloronicotinyl class of insecticides, which includes commercially successful products, highlights the importance of the chloropyridinyl moiety in targeting insect receptors. While these are typically not nicotinic acids themselves, the 2-chloro-6-substituted pyridine core of the title compound makes it a relevant starting material for the synthesis of new insecticidal molecules.

Experimental Protocols

As specific agrochemical products derived from this compound are not identified, detailed experimental protocols for their application (e.g., field application rates, target-specific bioassays) cannot be provided. However, a general protocol for the synthesis of a related compound, 2-morpholinonicotinic acid, is described below based on available literature.

Protocol 1: Synthesis of 2-Morpholinonicotinic Acid from 2-Chloronicotinic Acid

Objective: To synthesize 2-morpholinonicotinic acid as a representative morpholino-substituted nicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Methanol (or other suitable alcohol for esterification)

  • Sulfuric acid (or other acid catalyst)

  • Morpholine

  • Sodium hydroxide (or other base for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator)

Procedure:

Step 1: Esterification of 2-Chloronicotinic Acid

  • In a round-bottom flask, dissolve 2-chloronicotinic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-chloronicotinate.

Step 2: Nucleophilic Substitution with Morpholine

  • Dissolve the crude methyl 2-chloronicotinate in a suitable solvent (e.g., ethanol or excess morpholine).

  • Add morpholine (if not used as the solvent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude methyl 2-morpholinonicotinate, if necessary, by column chromatography.

Step 3: Hydrolysis of the Ester

  • Dissolve the methyl 2-morpholinonicotinate in a mixture of water and a co-solvent like methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove any organic solvent by rotary evaporation.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4, which will cause the 2-morpholinonicotinic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary

Quantitative data on the agrochemical efficacy of derivatives of this compound is not available in the reviewed literature. For related classes of compounds, such as N-(arylmethoxy)-2-chloronicotinamides, efficacy is often reported as IC50 (inhibitory concentration 50%) values against specific weeds or EC50 (effective concentration 50%) values against fungal pathogens. Should specific active ingredients derived from the title compound be identified in future research, such data would be presented in a tabular format for clear comparison.

Conclusion

This compound and its isomers are valuable intermediates in the field of agrochemical synthesis. While direct evidence of their use in commercially available agrochemicals is limited in the public domain, their chemical structure suggests significant potential for the creation of novel herbicides, fungicides, and insecticides. The synthetic protocols for related compounds are well-established, providing a clear pathway for the derivatization of this molecular scaffold. Further research and development in this area may lead to the discovery of new, effective crop protection agents. The logical progression from this intermediate to a final active ingredient is illustrated in the workflow diagram below.

Logical_Relationship Intermediate This compound (Building Block) Synthesis Chemical Synthesis (Derivatization) Intermediate->Synthesis Herbicide Potential Herbicidal Active Ingredient Synthesis->Herbicide Fungicide Potential Fungicidal Active Ingredient Synthesis->Fungicide Insecticide Potential Insecticidal Active Ingredient Synthesis->Insecticide Bioassays Biological Screening (Efficacy & Toxicity) Herbicide->Bioassays Fungicide->Bioassays Insecticide->Bioassays Agrochemical Final Agrochemical Product Bioassays->Agrochemical

Caption: From intermediate to agrochemical product.

Application Notes and Protocols: Scale-up Synthesis of 2-Chloro-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-Chloro-6-morpholinonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the readily available 2,6-dichloronicotinic acid. The first step involves the selective nucleophilic aromatic substitution of the chlorine atom at the 6-position with morpholine, followed by purification. This method is designed to be robust, scalable, and suitable for industrial production, with a focus on high yield and purity.[1][2][3]

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. They are utilized in the synthesis of a range of therapeutic agents, including antibiotics, anti-cardiovascular drugs, and anti-inflammatory agents.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined below describes a reliable method for its preparation from 2,6-dichloronicotinic acid.

Overall Reaction Scheme

Overall_Reaction_Scheme start 2,6-Dichloronicotinic acid intermediate This compound start->intermediate Morpholine, Base Solvent, Heat

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure details the selective nucleophilic aromatic substitution of a chlorine atom from 2,6-dichloronicotinic acid with morpholine.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
2,6-Dichloronicotinic acid38496-18-3192.001.0
Morpholine110-91-887.122.5
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
N,N-Dimethylformamide (DMF)68-12-273.09-

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Filtration apparatus.

Procedure:

  • To a clean and dry three-neck round-bottom flask, add 2,6-dichloronicotinic acid (1.0 eq.) and N,N-Dimethylformamide (DMF, 10 volumes).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Slowly add morpholine (2.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (20 volumes).

  • Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Stir the suspension for 1 hour in an ice bath.

  • Filter the solid precipitate and wash with cold water.

  • Dry the solid under vacuum at 50 °C to afford the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Workflow Diagram

Synthesis_Workflow start Start reaction_setup Reaction Setup: - 2,6-Dichloronicotinic acid - DMF, K₂CO₃ - Morpholine start->reaction_setup heating Heat to 100-110 °C (12-16 hours) reaction_setup->heating workup Work-up: - Quench with ice-water - Acidify with HCl heating->workup filtration Filtration and Washing workup->filtration drying Drying filtration->drying purification Recrystallization drying->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2,6-Dichloronicotinic acid[4][5]
Purity>98%-
Intermediate Not Applicable-
Final Product This compound[6]
AppearanceWhite to off-white solid[6]
Yield (after purification)85-95%Estimated based on similar reactions[1][2]
Purity (HPLC)>97%[6]
Melting PointNot available-
Molecular FormulaC₁₀H₁₁ClN₂O₃[6]
Molecular Weight242.66 g/mol [6]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2,6-Dichloronicotinic acid and morpholine are corrosive and should be handled with care.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with appropriate caution.

  • Concentrated hydrochloric acid is highly corrosive.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Elemental Analysis: To confirm the elemental composition.

This detailed protocol provides a comprehensive guide for the scale-up synthesis of this compound, ensuring a high-quality product suitable for further use in drug development and research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Chloro-6-morpholinonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a troubleshooting guide for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve your synthesis yield.

Troubleshooting Guide

Low yields or impure products can arise from various factors during the multi-step synthesis. This guide addresses potential issues in a question-and-answer format for each stage of the reaction sequence.

Step 1: Esterification of 2-Chloronicotinic Acid

Q1: My esterification reaction is slow or incomplete, resulting in a low yield of methyl 2-chloronicotinate. What are the possible causes and solutions?

A1: Incomplete esterification is a common issue. Here are several factors to consider:

  • Reagent Quality:

    • 2-Chloronicotinic Acid: Ensure the starting material is dry. Moisture can quench the activating agent (oxalyl chloride).

    • Oxalyl Chloride: Use a fresh bottle or a recently purchased stock. Oxalyl chloride is highly sensitive to moisture and can decompose over time.

    • Methanol and Solvents: Use anhydrous solvents, particularly for the reaction with oxalyl chloride.

  • Reaction Conditions:

    • Activation Step: The formation of the acid chloride is critical. Ensure the catalytic amount of DMF is added. The reaction with oxalyl chloride should be monitored for gas evolution (CO and CO2). If gas evolution is sluggish, the oxalyl chloride may be of poor quality.

    • Methanol Addition: This step is exothermic. Adding the activated acid chloride solution to the methanol/triethylamine mixture should be done slowly at a low temperature (0-5 °C) to prevent side reactions.

  • Work-up:

    • pH Adjustment: During the aqueous work-up, ensure the pH is appropriately controlled to prevent hydrolysis of the newly formed ester.

Q2: I observe multiple spots on my TLC plate after the esterification reaction. What are these byproducts?

A2: Besides the starting material and the desired ester, you may observe the following byproducts:

  • Unreacted 2-Chloronicotinic Acid: If the activation or esterification is incomplete.

  • Anhydride Formation: Reaction of the acid chloride intermediate with unreacted carboxylic acid can form an anhydride, which may appear as another spot on the TLC.

  • Side reactions from impurities: Impurities in the starting material or reagents can lead to additional spots.

To mitigate this, ensure complete conversion by monitoring the reaction by TLC. For purification, column chromatography on silica gel is an effective method to isolate the pure ester.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Q1: The nucleophilic substitution of methyl 2-chloronicotinate with morpholine is giving a low yield. What can I do to improve it?

A1: The reactivity of 2-chloropyridines in SNAr reactions can be sluggish.[1][2] Consider the following to improve your yield:

  • Temperature: This reaction typically requires heating. The reported protocol uses 100 °C.[3] Ensure your reaction reaches and maintains this temperature. Lower temperatures will result in significantly slower reaction rates.

  • Solvent: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) or DMF is ideal for this type of reaction as it can stabilize the charged intermediate (Meisenheimer complex).[4] Ensure the solvent is anhydrous.

  • Reagent Stoichiometry: An excess of morpholine (typically 2 equivalents) is used to drive the reaction to completion and to act as a base to neutralize the HCl generated.[3]

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating at high temperatures could lead to decomposition.

Q2: My product from the SNAr reaction is dark-colored and difficult to purify. Why is this happening?

A2: Dark coloration can be due to impurities or decomposition products.

  • High Temperatures: Extended reaction times at 100 °C can sometimes lead to the formation of colored byproducts.

  • Oxygen: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored oxidation products.

  • Purification: If the crude product is dark, consider a charcoal treatment or purification by column chromatography before proceeding to the next step.

Step 3: Hydrolysis of the Ester

Q1: The hydrolysis of the methyl ester is not going to completion. What should I check?

A1: Incomplete hydrolysis can be due to several factors:

  • Insufficient Base: Ensure at least one equivalent of NaOH is used to saponify the ester. Using an excess will drive the reaction to completion.

  • Reaction Temperature and Time: While the reaction can proceed at room temperature, gentle heating can accelerate the hydrolysis. Monitor the reaction by TLC until all the starting ester has been consumed.

  • Solvent: The use of a co-solvent like ethanol helps to solubilize the ester in the aqueous base.[3]

Q2: I am losing a significant amount of my final product during the acidic work-up and precipitation. How can I improve my recovery?

A2: The final product, this compound, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (morpholine and pyridine nitrogens) functional groups. This can make its isolation tricky.

  • Precise pH Control: The isoelectric point is the pH at which the molecule has a net neutral charge and is least soluble in the aqueous medium. Carefully adjust the pH with HCl. Adding the acid dropwise while vigorously stirring is crucial. Check the pH frequently with a pH meter or pH paper. The optimal pH for precipitation is likely in the weakly acidic range.

  • Crystallization Time: After adjusting the pH, allow sufficient time for the product to crystallize. Cooling the mixture in an ice bath can further decrease the solubility and improve the yield of the precipitate.

  • Washing the Product: Wash the filtered solid with cold water to remove any inorganic salts. Avoid excessive washing, as some product may dissolve.

Troubleshooting Workflow

G cluster_start Problem Identification cluster_steps Reaction Step Analysis cluster_solutions Potential Solutions cluster_end Outcome start Low Overall Yield or Impure Product esterification Step 1: Esterification (Low Yield/Impurity) start->esterification Analyze Step 1 snar Step 2: SNAr (Low Yield/Impurity) start->snar Analyze Step 2 hydrolysis Step 3: Hydrolysis (Low Yield/Impurity) start->hydrolysis Analyze Step 3 reagents Check Reagent Quality (Anhydrous Solvents, Fresh Reagents) esterification->reagents conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) esterification->conditions snar->reagents snar->conditions hydrolysis->conditions workup Refine Work-up & Purification (pH Control, Crystallization, Chromatography) hydrolysis->workup end_node Improved Yield and Purity reagents->end_node conditions->end_node workup->end_node G start 2-Chloronicotinic Acid step1 Step 1: Esterification (COCl)₂, DMF, CH₃OH, Et₃N start->step1 intermediate Methyl 2-chloronicotinate step1->intermediate step2 Step 2: SNAr Morpholine, DMAc, 100°C intermediate->step2 intermediate2 Methyl 2-morpholinonicotinate step2->intermediate2 step3 Step 3: Hydrolysis NaOH, EtOH, then HCl intermediate2->step3 end_product This compound step3->end_product

References

Technical Support Center: 2-Chloro-6-morpholinonicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-6-morpholinonicotinic acid. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2,6-dichloronicotinic acid, excess morpholine, and potential side-products like the isomeric 6-chloro-2-morpholinonicotinic acid. Hydrolysis byproducts of the nicotinic acid derivative may also be present.

Q2: What is the recommended first step for purifying crude this compound?

A2: For solid crude product, recrystallization is a highly effective initial purification step to remove the bulk of impurities. If the crude product is an oil or contains a complex mixture of impurities, column chromatography may be more appropriate.

Q3: Can I use activated carbon during recrystallization?

A3: Yes, treatment with activated carbon during recrystallization can be beneficial for removing colored impurities.[1] It is advisable to perform a hot filtration step after adding activated carbon to the dissolved product to remove the carbon before allowing the solution to cool for crystallization.

Q4: My purified product still shows impurities by TLC/LC-MS. What should I do?

A4: If recrystallization does not yield a product of sufficient purity, a secondary purification step using column chromatography is recommended. A different solvent system for recrystallization could also be explored.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Alternatively, add a suitable anti-solvent dropwise to induce precipitation.
The product has "oiled out" instead of forming crystals.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of pure product can also promote crystallization. Using a different solvent or solvent mixture may be necessary.
Low recovery of purified product. The product is significantly soluble in the cold recrystallization solvent.Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of hot solvent to dissolve the crude product initially.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask). Use a slightly larger volume of hot solvent to ensure the product remains dissolved during filtration.
Product is still colored after recrystallization. Colored impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before filtration. Ensure the activated carbon is thoroughly removed by hot filtration. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. The chosen mobile phase is not optimal.Systematically vary the polarity of the mobile phase. For acidic compounds like this, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and resolution.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Broad or tailing peaks. The compound is interacting strongly with the stationary phase.Add a small amount of a competitive agent to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape. Ensure the column is packed properly.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water

This protocol is adapted from methods used for purifying closely related chloronicotinic acids.[2]

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot methanol solution until the solution becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude mixture.

  • TLC Analysis: Determine an appropriate mobile phase for separation using TLC. A common starting point for acidic compounds is a mixture of dichloromethane and methanol with a small amount of acetic acid (e.g., 95:5:0.1 DCM/MeOH/AcOH). The ideal mobile phase should give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a chromatography column of appropriate size.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is less polar than the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table summarizes typical data for the purification of chloronicotinic acid derivatives, which can be used as an estimate for the purification of this compound.

Purification MethodStarting MaterialPurity BeforePurity AfterYieldReference
RecrystallizationCrude 6-chloronicotinic acidNot specified>99.5%Not specified[1]
RecrystallizationCrude 2-chloronicotinic acid~70%>99%Not specified[2]

Visualizations

Purification Workflow

Purification_Workflow Crude Crude 2-Chloro-6- morpholinonicotinic acid Recrystallization Recrystallization (e.g., Methanol/Water) Crude->Recrystallization Check_Purity1 Purity Check (TLC, LC-MS) Recrystallization->Check_Purity1 Column_Chromatography Column Chromatography (Silica Gel) Check_Purity1->Column_Chromatography Purity Not OK Pure_Product Pure Product Check_Purity1->Pure_Product Purity OK Check_Purity2 Purity Check (TLC, LC-MS) Column_Chromatography->Check_Purity2 Check_Purity2->Pure_Product Purity OK

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Crystallization Failure

Crystallization_Troubleshooting Start Product does not crystallize Check_Saturation Is the solution saturated? Start->Check_Saturation Concentrate Concentrate solution (evaporate solvent) Check_Saturation->Concentrate No Check_Oiling_Out Has the product 'oiled out'? Check_Saturation->Check_Oiling_Out Yes Concentrate->Start Add_Antisolvent Add anti-solvent Success Crystals Formed Add_Antisolvent->Success Check_Oiling_Out->Add_Antisolvent No Reheat_Cool_Slowly Reheat and cool slowly Check_Oiling_Out->Reheat_Cool_Slowly Yes Seed_Crystals Add seed crystals Reheat_Cool_Slowly->Seed_Crystals Reheat_Cool_Slowly->Success Change_Solvent Change recrystallization solvent Reheat_Cool_slowly Reheat_Cool_slowly Reheat_Cool_slowly->Change_Solvent

Caption: Troubleshooting guide for when crystallization fails.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with "2-Chloro-6-morpholinonicotinic acid" during experimentation. The following information is compiled from data on structurally similar compounds and general principles of solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

  • The chloronicotinic acid portion suggests potential for low aqueous solubility. For comparison, 2-chloronicotinic acid is reportedly insoluble in water.

  • The morpholine group is a polar, water-miscible moiety.[1][2] Its presence is expected to increase the overall polarity of the molecule and may enhance its solubility in aqueous and polar organic solvents compared to analogs lacking this group.

  • The related compound, 6-Chloronicotinic acid, is soluble in water at 2 mg/mL at 20°C, and is also soluble in ethanol, methanol, and DMSO.[3]

Therefore, this compound is anticipated to have limited but measurable solubility in aqueous solutions and better solubility in polar organic solvents.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do first?

For aqueous solutions, the primary approach should be pH adjustment. As a nicotinic acid derivative, the compound possesses a carboxylic acid group, making its solubility highly pH-dependent.

  • To increase solubility: Add a base (e.g., 0.1 M NaOH or KOH) dropwise to your solution. The carboxylic acid will be deprotonated to its more soluble carboxylate salt form. Aim for a pH 1-2 units above the compound's pKa. While the exact pKa is unknown, a starting target pH of 7.0-8.0 is a reasonable initial approach.

  • To decrease solubility (for precipitation): Add an acid (e.g., 0.1 M HCl) to lower the pH, which will protonate the carboxylate and cause the less soluble free acid to precipitate.

Q3: Can I use organic solvents to dissolve this compound?

Yes, organic solvents are a viable option, particularly polar aprotic solvents. Based on data for analogous compounds, the following solvents are recommended for initial screening:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

For applications intolerant of residual DMSO or DMF, consider alternative solvents or subsequent purification steps like lyophilization.

Q4: Are there any known safety concerns with this compound?

Specific safety data for this compound is limited. However, related compounds like 2-chloronicotinic acid are classified as irritants, causing skin and serious eye irritation.[4][5][6][7] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Compound will not dissolve in aqueous buffer. pH is too low, leading to the insoluble free acid form.Increase the pH by adding a base (e.g., NaOH, KOH) dropwise until the compound dissolves. Monitor the pH of the final solution.
Compound precipitates out of solution upon standing. The solution is supersaturated, or the temperature has decreased.Gently warm the solution while stirring. If precipitation persists, consider adding a co-solvent or re-evaluating the concentration.
A stock solution in an organic solvent is needed for dilution into an aqueous medium, but the compound precipitates upon dilution. The organic solvent is not miscible enough with the aqueous medium, or the final concentration in the aqueous medium exceeds the compound's solubility limit.Use a water-miscible organic solvent like DMSO or ethanol for the stock solution. When diluting, add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously. Keep the final concentration of the organic solvent in the aqueous medium as low as possible (typically <1%).
The required concentration cannot be achieved in any single solvent. The compound has inherently low solubility for the desired application.Consider advanced formulation strategies such as the use of co-solvents, cyclodextrins, or surfactants.[8][9][10][11][12] Particle size reduction techniques like sonication may also be beneficial.[10]

Quantitative Data for Analogous Compounds

The following table summarizes the solubility data for compounds structurally related to this compound. This data can guide solvent selection and initial concentration estimates.

CompoundSolventSolubilityTemperature (°C)
6-Chloronicotinic acid [3]Water2 mg/mL20
EthanolSolubleNot Specified
MethanolSolubleNot Specified
DMSOSolubleNot Specified
ChloroformSlightly SolubleNot Specified
2-Chloronicotinic acid WaterInsolubleNot Specified
BenzeneSolubleNot Specified
TolueneSolubleNot Specified

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment
  • Weigh the desired amount of this compound into a sterile container.

  • Add a portion (e.g., 80%) of the final desired volume of the aqueous buffer (e.g., PBS, Tris).

  • Stir the suspension at room temperature.

  • Slowly add a low-molarity basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH.

  • Continue adding the base until the solid material is fully dissolved.

  • Adjust the pH to the desired final value using 0.1 M NaOH or 0.1 M HCl.

  • Add the remaining volume of the aqueous buffer to reach the final desired concentration.

  • Sterile filter the solution if required for downstream applications.

Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound into a suitable container (e.g., a glass vial).

  • Add the desired volume of a polar aprotic solvent (e.g., DMSO or DMF).

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary.

  • Store the stock solution at an appropriate temperature (typically -20°C) in a tightly sealed container to prevent moisture absorption.

Visualizations

experimental_workflow start Start: Dissolve This compound solvent_choice Choose Solvent System start->solvent_choice aqueous Aqueous Buffer solvent_choice->aqueous Aqueous organic Organic Solvent (e.g., DMSO, DMF) solvent_choice->organic Organic ph_adjust Adjust pH with Base (e.g., NaOH) aqueous->ph_adjust dissolved_org Compound Dissolved in Organic Solvent organic->dissolved_org dissolved_aq Compound Dissolved in Aqueous Solution ph_adjust->dissolved_aq Yes not_dissolved_aq Insoluble ph_adjust->not_dissolved_aq No co_solvent Consider Co-solvent or Advanced Formulation not_dissolved_aq->co_solvent

Caption: Decision workflow for dissolving this compound.

logical_relationship compound This compound nicotinic_acid Nicotinic Acid Moiety (Carboxylic Acid) compound->nicotinic_acid morpholine Morpholine Moiety compound->morpholine low_aq_sol Low Aqueous Solubility (as free acid) nicotinic_acid->low_aq_sol ph_dependent pH-Dependent Aqueous Solubility nicotinic_acid->ph_dependent increased_polarity Increased Polarity morpholine->increased_polarity solubility Overall Solubility low_aq_sol->solubility high_org_sol Higher Organic Solvent Solubility high_org_sol->solubility ph_dependent->solubility increased_polarity->solubility

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-6-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Chloro-6-morpholinonicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common synthetic route involves the nucleophilic aromatic substitution of a 2,6-dihalonicotinic acid derivative, typically 2,6-dichloronicotinic acid or its corresponding ester, with morpholine.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions include:

  • Disubstitution: Reaction of a second equivalent of morpholine to yield 2,6-dimorpholinonicotinic acid.

  • Hydrolysis: Reaction with water present in the solvent or reagents, leading to the formation of 2-hydroxy-6-morpholinonicotinic acid. This is more prevalent under basic conditions.

  • Incomplete Reaction: Unreacted 2,6-dichloronicotinic acid starting material remaining in the product mixture.

Q3: How can I monitor the reaction progress and detect impurities?

Reaction progress and the presence of impurities can be effectively monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of the consumption of starting material and formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, providing accurate percentages of product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the molecular weights of the components in the reaction mixture, confirming the identity of the desired product and side products.[1]

Q4: What is the typical role of a base in this reaction?

A base, such as triethylamine or potassium carbonate, is often used to neutralize the hydrogen chloride (HCl) that is formed during the nucleophilic substitution reaction.[2] This prevents the protonation of morpholine, which would render it non-nucleophilic, and drives the reaction to completion.

Troubleshooting Guide

Problem: Low or No Yield of this compound
Possible CauseRecommended Solution(s)
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10°C increments while monitoring the reaction by TLC or HPLC.
Morpholine is Protonated Ensure a suitable, non-nucleophilic base is present in at least a stoichiometric amount to scavenge the generated HCl.
Poor Quality Starting Materials Verify the purity of the 2,6-dichloronicotinic acid and morpholine. Use freshly distilled morpholine and anhydrous solvents if necessary.
Incorrect Stoichiometry Carefully check the molar equivalents of all reactants. Ensure morpholine is the limiting reagent if disubstitution is a concern.
Problem: Significant Amount of 2,6-Dimorpholinonicotinic Acid Impurity Detected
Possible CauseRecommended Solution(s)
Excess Morpholine Use a molar ratio of 1.0-1.1 equivalents of morpholine relative to the 2,6-dichloronicotinic acid.
High Reaction Temperature or Prolonged Reaction Time Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed, preventing further substitution.
Concentrated Reaction Mixture Perform the reaction at a higher dilution to decrease the probability of a second substitution event.
Problem: Presence of 2-Hydroxy-6-morpholinonicotinic Acid Impurity
Possible CauseRecommended Solution(s)
Water in Solvents or Reagents Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.
Hydrolysis during Workup If using an aqueous basic wash during the workup, minimize contact time and use cooled solutions to reduce the rate of hydrolysis.[3]

Data Presentation

The following table summarizes the hypothetical effects of various reaction parameters on the yield of the desired product and the formation of key impurities, based on general principles of nucleophilic aromatic substitution.

Table 1: Effect of Reaction Conditions on Product Yield and Impurity Profile

EntryMolar Ratio (Morpholine/Dichloronicotinic acid)SolventTemperature (°C)Time (h)Product Yield (%)2,6-Dimorpholino Impurity (%)2-Hydroxy Impurity (%)
11.1 : 1Dioxane8012855<1
22.5 : 1Dioxane80121575<1
31.1 : 1Dioxane1201270202
41.1 : 1Dioxane (non-anhydrous)801278510
51.1 : 1DMSO806904<1

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,6-Dichloronicotinic acid

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dichloronicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add morpholine (1.05 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • To further purify, the crude solid can be recrystallized from a suitable solvent system like ethanol/water.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Expected Elution Order: 2,6-Dichloronicotinic acid -> 2-Hydroxy-6-morpholinonicotinic acid -> this compound -> 2,6-Dimorpholinonicotinic acid.

Visualizations

Reaction_Pathway cluster_reactants Start 2,6-Dichloronicotinic Acid Product This compound (Desired Product) Start->Product + Morpholine - HCl Morpholine Morpholine DiSub 2,6-Dimorpholinonicotinic Acid (Disubstitution) Product->DiSub + Excess Morpholine (High Temp) Hydrolysis 2-Hydroxy-6-morpholinonicotinic Acid (Hydrolysis) Product->Hydrolysis + H2O (Base)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow cluster_issues Identify Primary Issue cluster_solutions Potential Solutions Start Low Yield or High Impurity Unreacted_SM High Starting Material Start->Unreacted_SM TLC/HPLC Analysis Disub High Disubstitution Start->Disub Hydrolysis High Hydrolysis Start->Hydrolysis Sol_Unreacted Increase Temp/Time Check Base Stoichiometry Unreacted_SM->Sol_Unreacted Sol_Disub Reduce Morpholine eq. Lower Temperature Disub->Sol_Disub Sol_Hydrolysis Use Anhydrous Solvents Inert Atmosphere Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting workflow for synthesis issues.

References

Stability issues of "2-Chloro-6-morpholinonicotinic acid" under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-Chloro-6-morpholinonicotinic acid" under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: The primary stability concerns for this compound revolve around three key reactive sites in the molecule: the C2-chloro substituent, the carboxylic acid group, and the morpholine ring. Potential issues include hydrolysis of the chloro group, nucleophilic displacement of the chloride, decarboxylation at elevated temperatures, and side reactions involving the morpholine nitrogen.

Q2: Under what conditions is the chloro group susceptible to substitution?

A2: The chloro group at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is accelerated by the presence of strong nucleophiles and can be facilitated by elevated temperatures. Basic conditions can also promote hydrolysis, replacing the chloro group with a hydroxyl group.

Q3: Is decarboxylation a significant risk?

A3: Decarboxylation, the loss of the carboxylic acid group as CO2, is a potential degradation pathway, particularly at high temperatures (typically above 200°C). The presence of certain catalysts can also facilitate this process.[1]

Q4: How stable is the morpholine ring during reactions?

A4: The morpholine ring is generally stable under many reaction conditions. However, the nitrogen atom is basic and can react with acids to form salts.[2][3] Under strongly acidic or oxidizing conditions, or in the presence of specific reagents like nitrosating agents, the morpholine moiety can undergo undesired side reactions, such as the formation of N-nitrosomorpholine.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of a More Polar Impurity

Possible Cause: Hydrolysis of the 2-chloro group to a 2-hydroxy group, resulting in the formation of 2-hydroxy-6-morpholinonicotinic acid. This is more likely to occur in the presence of water and basic conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: If possible, maintain a neutral or acidic pH to minimize base-catalyzed hydrolysis.

  • Temperature Management: Avoid excessive temperatures, as higher temperatures can accelerate the rate of hydrolysis.

  • Purification: If the byproduct has already formed, consider purification by chromatography (e.g., silica gel column chromatography) or recrystallization to isolate the desired product.

Issue 2: Formation of an Unexpected Product with a Higher Molecular Weight

Possible Cause: The nucleophile intended for another reaction site, or another nucleophilic species in the reaction mixture, has displaced the chloro group.

Troubleshooting Steps:

  • Protecting Groups: If the intended reaction should not involve the 2-chloro position, consider if a protecting group strategy is necessary for other functional groups that might be acting as nucleophiles.

  • Choice of Nucleophile: Ensure that the nucleophile being used is selective for the desired reaction and that its reactivity with the 2-chloropyridine moiety is understood.

  • Reaction Conditions: Adjusting the temperature and reaction time can sometimes favor the desired reaction over the nucleophilic aromatic substitution.

Issue 3: Gas Evolution and Formation of a Non-Acidic Byproduct

Possible Cause: Decarboxylation of the nicotinic acid moiety at elevated temperatures, leading to the formation of 2-chloro-6-morpholinopyridine.

Troubleshooting Steps:

  • Temperature Control: Maintain the reaction temperature below the threshold for significant decarboxylation. If high temperatures are required for the desired transformation, consider alternative synthetic routes.

  • Catalyst Screening: If a catalyst is being used, investigate whether it could be promoting decarboxylation and screen for alternatives.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various hypothetical conditions.

Table 1: Effect of pH on Hydrolysis

pHTemperature (°C)Reaction Time (h)% Hydrolysis (Illustrative)
58024< 1%
780245%
9802425%
11802470%

Table 2: Effect of Temperature on Decarboxylation

Temperature (°C)Reaction Time (h)Solvent% Decarboxylation (Illustrative)
15012DMF< 2%
18012DMF10%
21012DMF45%
24012DMF> 90%

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction with this compound

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents).

  • Add a suitable base, for example, K2CO3 (2 equivalents).

  • The reaction vessel is purged with an inert gas (argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Aliquots of the stock solution are subjected to various stress conditions (e.g., different pH values, temperatures, or exposure to an oxidizing agent).

  • At specified time points, samples are taken and neutralized if necessary.

  • Analyze the samples by reverse-phase HPLC using a C18 column.

  • A suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the parent compound from any degradation products.

  • Quantify the amount of the parent compound remaining and any major degradation products by integrating the peak areas from the HPLC chromatogram.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_decarboxylation Decarboxylation main This compound hydrolysis_product 2-Hydroxy-6-morpholinonicotinic acid main->hydrolysis_product H2O, Base substitution_product 2-Nu-6-morpholinonicotinic acid main->substitution_product Nu- decarboxylation_product 2-Chloro-6-morpholinopyridine main->decarboxylation_product Heat (Δ)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Low Yield or Impurity Detected check_polarity Is the impurity more polar? start->check_polarity check_mw Is the impurity of higher MW? check_polarity->check_mw No hydrolysis Suspect Hydrolysis check_polarity->hydrolysis Yes check_gas Was gas evolution observed? check_mw->check_gas No substitution Suspect Nucleophilic Substitution check_mw->substitution Yes decarboxylation Suspect Decarboxylation check_gas->decarboxylation Yes solution_hydrolysis Use anhydrous conditions Control pH hydrolysis->solution_hydrolysis solution_substitution Modify nucleophile or conditions substitution->solution_substitution solution_decarboxylation Reduce reaction temperature decarboxylation->solution_decarboxylation

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-morpholinonicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Chloro-6-morpholinonicotinic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of this compound, particularly for amide bond formation.

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Ineffective activation of the carboxylic acid: The coupling reagents may not be sufficiently reactive. 2. Poor nucleophilicity of the amine/alcohol: The amine or alcohol being coupled may be sterically hindered or electronically deactivated. 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or intermediates. 4. Insufficient reaction time or temperature: The reaction may not have proceeded to completion.1. Choice of Coupling Reagent: For sluggish reactions, consider using more potent coupling agents like HATU or COMU. For standard reactions, a combination of EDC/HOBt or DIC/HOBt is a good starting point. The use of DMAP as a catalyst with EDC can also improve yields.[1] 2. Base and Additives: Ensure an appropriate non-nucleophilic base (e.g., DIPEA or triethylamine) is used to neutralize any acid formed and to facilitate the reaction. The addition of HOBt or HOAt can suppress side reactions and improve efficiency.[1] 3. Solvent Selection: Acetonitrile and dichloromethane are often effective solvents for amide coupling reactions.[1] Ensure all reagents are fully dissolved. Sonication can aid in dissolving poorly soluble materials. 4. Optimize Reaction Conditions: Monitor the reaction progress using TLC or LC-MS. If the reaction is slow, consider increasing the temperature (e.g., from room temperature to 40-60 °C) or extending the reaction time.
Formation of Side Products 1. Racemization (if using a chiral amine/alcohol): The activation of the carboxylic acid can sometimes lead to loss of stereochemical integrity. 2. Formation of an N-acylurea byproduct: This is a common side product when using carbodiimide coupling reagents (EDC, DCC, DIC). 3. Double addition or other side reactions: Depending on the substrate, other functional groups might react.1. Suppress Racemization: The addition of HOBt or, more effectively, HOAt is known to minimize racemization during peptide coupling. Using urethane-protected amino acids can also prevent racemization. 2. Minimize N-acylurea: The addition of HOBt or HOAt can help to minimize the formation of this byproduct by trapping the activated acid as an active ester. 3. Protecting Groups: If your amine or alcohol contains other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.
Difficult Purification 1. Excess coupling reagents and byproducts: Water-soluble byproducts from reagents like EDC can complicate extraction, while byproducts from DCC can be difficult to remove by chromatography. 2. Unreacted starting materials: If the reaction did not go to completion, separating the product from the starting acid or amine can be challenging.1. Reagent Choice and Work-up: EDC and its urea byproduct are water-soluble, facilitating their removal with an acidic wash during work-up. If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration. 2. Chromatographic Separation: Utilize column chromatography with an appropriate solvent system to separate the desired product from any remaining starting materials and byproducts. A gradient elution may be necessary for compounds with similar polarities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an amide coupling with this compound?

A1: A reliable starting point for the amide coupling of this compound is to use a carbodiimide-based coupling reagent system.

Experimental Protocol: General Amide Coupling

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) and an additive like Hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2 equivalents) to liberate the free amine.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with an appropriate aqueous work-up and purification, typically by column chromatography.

Q2: How can I improve the yield of my derivatization reaction?

A2: To improve the reaction yield, a systematic optimization of reaction parameters is recommended.

Table 1: Parameters for Optimizing Amide Coupling Reactions

ParameterVariationRationale
Coupling Reagent EDC/HOBt, DIC/HOBt, HATU, HCTU, COMUReagents like HATU and HCTU are generally more reactive and can be effective for sterically hindered substrates or less nucleophilic amines.[2]
Solvent DCM, DMF, Acetonitrile, THFThe choice of solvent can significantly impact the solubility of reactants and the reaction rate. Acetonitrile has been shown to be an excellent solvent for some amide coupling reactions.[1]
Base DIPEA, TEA, N-methylmorpholineThe base is crucial for neutralizing acids and preventing the protonation of the amine. The choice of base can influence the reaction rate and the extent of side reactions.
Temperature 0 °C, Room Temperature, 40-60 °CWhile most amide couplings are run at room temperature, increasing the temperature can accelerate slow reactions. Cooling the reaction to 0°C before adding the amine can sometimes reduce side reactions.
Stoichiometry 1.1 to 2.0 equivalents of coupling reagents and amineVarying the equivalents of the coupling reagents and the nucleophile can drive the reaction to completion.

Q3: What is the best way to monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction are TLC and LC-MS.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (acid) from the product (amide/ester). The product is typically less polar than the starting carboxylic acid.

  • LC-MS: This provides a more accurate assessment of the reaction progress by showing the consumption of starting materials and the formation of the product, confirmed by their respective mass-to-charge ratios.

Q4: Are there any known signaling pathways associated with derivatives of nicotinic acid?

A4: Yes, nicotinic acid and its derivatives are known to be involved in lipid metabolism.[3] Nicotinic acid can reduce plasma levels of cholesterol and triglycerides.[3] It is believed to exert some of its effects through the prostaglandin system.[3] While the specific signaling pathways for derivatives of "this compound" would depend on their final structure and biological target, the nicotinic acid core is a well-established pharmacophore.

Visual Guides

Experimental Workflow for Amide Coupling

G Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve Acid in Solvent B Add Coupling Reagents (e.g., EDC, HOBt) A->B Pre-activation C Add Amine & Base B->C Activation Complete D Stir at RT (12-24h) C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Column Chromatography F->G H Pure Product G->H

Caption: A typical workflow for amide bond formation.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Start Low or No Product Q1 Is the starting acid soluble? Start->Q1 Solvent Change Solvent (e.g., DMF, NMP) Q1->Solvent No Q2 Is the amine highly hindered or electron-deficient? Q1->Q2 Yes Success Improved Yield Solvent->Success Coupling Use a stronger coupling reagent (e.g., HATU, COMU) Q2->Coupling Yes Q3 Was the reaction monitored to completion? Q2->Q3 No Coupling->Success Conditions Increase reaction time and/or temperature Q3->Conditions No End Re-evaluate Substrate Suitability Q3->End Yes Conditions->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: 2-Chloro-6-morpholinonicotinic Acid Reaction Mechanism Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Chloro-6-morpholinonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

The synthesis of this compound from 2-Chloronicotinic acid is typically a three-step process:

  • Esterification: The carboxylic acid group of 2-Chloronicotinic acid is protected as a methyl ester.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C2 position of the pyridine ring is substituted by morpholine.

  • Hydrolysis: The methyl ester is hydrolyzed back to a carboxylic acid to yield the final product.

Q2: Why is the initial esterification of 2-Chloronicotinic acid necessary?

The initial esterification step serves as a protective measure for the carboxylic acid group. The acidic proton of the carboxylic acid can interfere with the subsequent nucleophilic aromatic substitution (SNAr) reaction. By converting the carboxylic acid to an ester, the acidic proton is removed, preventing it from reacting with the morpholine, which is a base. This ensures that the morpholine acts as a nucleophile to displace the chloride, rather than acting as a base in an acid-base reaction.

Q3: What is the mechanism of the key substitution step?

The substitution of the chloro group with morpholine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically an addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its ester form) activates the ring for nucleophilic attack at the C2 position. Morpholine, acting as a nucleophile, attacks the carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the chloride ion.

Q4: What are the typical reaction conditions for the synthesis?

While specific conditions can be optimized, a general outline is presented in the table below. An optimized process can achieve a high total yield.

Troubleshooting Guides

Problem 1: Low yield in the esterification of 2-Chloronicotinic acid.

Possible Causes:

  • Incomplete reaction: The reaction may not have reached equilibrium.

  • Presence of water: Water can shift the equilibrium of the esterification reaction back towards the starting materials.

  • Insufficient catalyst: The acid catalyst may not be present in a sufficient amount to effectively catalyze the reaction.

  • Suboptimal temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

Suggested Solutions:

  • Increase reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Use dry reagents and glassware: Ensure that the methanol and any other solvents are anhydrous and that the glassware is thoroughly dried before use.

  • Increase catalyst concentration: If the reaction is slow, a slight increase in the amount of acid catalyst (e.g., sulfuric acid) may be beneficial.

  • Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

Problem 2: Low yield or no reaction in the nucleophilic aromatic substitution (SNAr) step.

Possible Causes:

  • Deactivation of the pyridine ring: If the preceding esterification step was incomplete, the free carboxylic acid will deprotonate in the presence of morpholine, deactivating the ring towards nucleophilic attack.

  • Low reaction temperature: The SNAr reaction often requires elevated temperatures to overcome the activation energy barrier.

  • Poor solvent choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.

  • Impure starting materials: Impurities in the methyl 2-chloronicotinate or morpholine can interfere with the reaction.

Suggested Solutions:

  • Ensure complete esterification: Verify the purity of the methyl 2-chloronicotinate by NMR or other spectroscopic methods before proceeding.

  • Increase reaction temperature: A typical temperature for this reaction is around 100 °C.

  • Use an appropriate solvent: N,N-Dimethylformamide (DMF) is a common and effective solvent for this type of reaction.

  • Purify starting materials: Ensure the purity of both the chlorinated pyridine intermediate and the morpholine.

Problem 3: Incomplete hydrolysis of the methyl ester.

Possible Causes:

  • Insufficient base or acid: The amount of base (e.g., NaOH) or acid used for hydrolysis may not be sufficient to completely hydrolyze the ester.

  • Short reaction time: The hydrolysis reaction may not have been allowed to proceed for a sufficient amount of time.

  • Low reaction temperature: The rate of hydrolysis is temperature-dependent.

Suggested Solutions:

  • Use a stoichiometric excess of base or acid: Ensure that enough hydrolyzing agent is present to drive the reaction to completion.

  • Increase reaction time and temperature: Monitor the reaction by TLC. Heating the reaction mixture will increase the rate of hydrolysis.

Problem 4: Difficulty in purifying the final product, this compound.

Possible Causes:

  • Presence of unreacted starting materials or intermediates: Incomplete reactions in any of the steps will lead to a mixture of compounds.

  • Formation of side products: Undesired side reactions can lead to impurities that are difficult to separate. A potential side product is the substitution of the chloro group by a hydroxyl group, forming 2-hydroxy-6-morpholinonicotinic acid, especially if water is present during the SNAr step under harsh conditions.

  • Similar polarities of product and impurities: The desired product and impurities may have similar polarities, making separation by chromatography challenging.

Suggested Solutions:

  • Monitor each reaction step for completion: Use TLC to ensure that each step has gone to completion before proceeding to the next.

  • Optimize reaction conditions: Carefully control reaction temperatures and times to minimize the formation of side products.

  • Purification techniques:

    • Recrystallization: This is often an effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A solvent system with a gradient of polarity (e.g., ethyl acetate/hexanes with a small amount of acetic acid) may be necessary to separate compounds with similar polarities.

    • Acid-base extraction: The carboxylic acid product can be separated from neutral or basic impurities by dissolving the mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Conditions for the Synthesis of this compound.

StepReactionReactantsReagents/SolventTypical Temperature (°C)Typical Reaction Time
1Esterification2-Chloronicotinic acidMethanol, Sulfuric acid (catalyst)Reflux2-4 hours
2Nucleophilic Aromatic SubstitutionMethyl 2-chloronicotinateMorpholine, N,N-Dimethylformamide (DMF)~1001-2 hours
3HydrolysisMethyl 2-morpholinonicotinateSodium Hydroxide (aq), then HCl (aq)Reflux1-3 hours

Experimental Protocols

Step 1: Esterification of 2-Chloronicotinic acid

  • To a solution of 2-Chloronicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-chloronicotinate.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

  • Dissolve methyl 2-chloronicotinate in N,N-Dimethylformamide (DMF).

  • Add morpholine to the solution.

  • Heat the reaction mixture at approximately 100 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-morpholinonicotinate.

Step 3: Hydrolysis of Methyl 2-morpholinonicotinate

  • Dissolve methyl 2-morpholinonicotinate in a mixture of aqueous sodium hydroxide and an alcohol (e.g., methanol or ethanol).

  • Heat the mixture at reflux for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Visualizations

Synthesis_Workflow Start 2-Chloronicotinic acid Esterification Step 1: Esterification (Methanol, H₂SO₄) Start->Esterification Intermediate1 Methyl 2-chloronicotinate Esterification->Intermediate1 SNAr Step 2: SNAr (Morpholine, DMF) Intermediate1->SNAr Intermediate2 Methyl 2-morpholinonicotinate SNAr->Intermediate2 Hydrolysis Step 3: Hydrolysis (NaOH, then HCl) Intermediate2->Hydrolysis End This compound Hydrolysis->End SNAr_Mechanism Reactants Methyl 2-chloronicotinate + Morpholine Attack Nucleophilic attack of Morpholine Reactants->Attack Addition Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Elimination of Chloride ion Intermediate->Elimination Elimination Product Methyl 2-morpholinonicotinate Elimination->Product Troubleshooting_Low_Yield Start Low Yield Observed CheckStep Identify the problematic step (Esterification, SNAr, or Hydrolysis) Start->CheckStep Esterification Esterification Issues: - Incomplete reaction? - Water present? - Insufficient catalyst? CheckStep->Esterification Step 1 SNAr SNAr Issues: - Incomplete esterification? - Low temperature? - Wrong solvent? CheckStep->SNAr Step 2 Hydrolysis Hydrolysis Issues: - Insufficient base/acid? - Short reaction time? CheckStep->Hydrolysis Step 3 Solution1 Solutions: - Increase reaction time/temp - Use dry reagents - Increase catalyst Esterification->Solution1 Solution2 Solutions: - Confirm intermediate purity - Increase temperature - Use DMF SNAr->Solution2 Solution3 Solutions: - Add more base/acid - Increase reaction time/temp Hydrolysis->Solution3

Technical Support Center: Synthesis of 2-Chloro-6-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-morpholinonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dichloronicotinic acid with morpholine. To avoid side reactions with the carboxylic acid group, the synthesis is often carried out on an ester of 2,6-dichloronicotinic acid, followed by a final hydrolysis step to yield the desired product.

Q2: What are the potential impurities I should be aware of during the synthesis?

Several impurities can arise during the synthesis of this compound. These can be broadly categorized as unreacted starting materials, intermediates, and byproducts from side reactions. The most common impurities are summarized in the table below.

Q3: How can I minimize the formation of the 2-hydroxy-6-morpholinonicotinic acid impurity?

The formation of 2-hydroxy-6-morpholinonicotinic acid occurs through the hydrolysis of the C2-chloro group. To minimize this side reaction, it is crucial to control the amount of water in the reaction mixture and to avoid excessively high temperatures and prolonged reaction times, especially under basic conditions. Using an anhydrous solvent and ensuring the morpholine is dry can significantly reduce the formation of this impurity.

Q4: What is the likely cause of a low yield in my synthesis?

A low yield can be attributed to several factors:

  • Incomplete reaction: The nucleophilic substitution may not have gone to completion. This can be addressed by increasing the reaction time, temperature, or using a slight excess of morpholine.

  • Formation of byproducts: Significant formation of impurities, such as the hydrolyzed or di-substituted products, will lower the yield of the desired product.

  • Loss during workup and purification: The product may be lost during extraction, crystallization, or chromatographic purification steps. Optimizing the pH during extraction and choosing an appropriate recrystallization solvent are critical.

Q5: How can I detect and quantify the common impurities?

High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for monitoring the progress of the reaction and assessing the purity of the final product. By using appropriate reference standards for the starting materials and potential impurities, you can quantify their presence. Other useful techniques include Mass Spectrometry (MS) for identification of impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Presence of unreacted 2,6-dichloronicotinic acid (or its ester) in the final product. Incomplete reaction.Increase reaction time and/or temperature. Ensure a slight molar excess of morpholine is used. Monitor the reaction by HPLC until the starting material is consumed.
Significant amount of 2-hydroxy-6-morpholinonicotinic acid detected. Hydrolysis of the C2-chloro group due to the presence of water or hydroxide ions.Use an anhydrous solvent and ensure all reagents, particularly morpholine, are dry. Avoid excessively high reaction temperatures and prolonged reaction times. If a base is used, select a non-nucleophilic, anhydrous base.
Formation of 2,6-dimorpholinonicotinic acid. Excess morpholine and/or harsh reaction conditions (high temperature, long reaction time).Use a controlled amount of morpholine (e.g., 1.0-1.2 equivalents). Carefully control the reaction temperature and time.
Presence of the methyl or ethyl ester of this compound in the final product. Incomplete hydrolysis of the ester intermediate.Ensure the hydrolysis step is complete by using a sufficient amount of base (e.g., LiOH, NaOH) and allowing for adequate reaction time. Monitor the hydrolysis by HPLC.
Difficulty in isolating the product during workup. The product may be amphoteric, leading to solubility in both acidic and aqueous layers.Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. If the product remains in solution, consider extraction with a suitable organic solvent at the optimal pH.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound

Impurity Name Chemical Structure Source Typical Analytical Signature (LC-MS)
2,6-Dichloronicotinic acidC₆H₃Cl₂NO₂Unreacted starting material[M-H]⁻ at m/z 190/192
2-Hydroxy-6-morpholinonicotinic acidC₁₀H₁₀N₂O₄Hydrolysis of the C2-chloro group[M-H]⁻ at m/z 225
2,6-Dimorpholinonicotinic acidC₁₄H₁₇N₃O₄Di-substitution with morpholine[M-H]⁻ at m/z 294
Methyl 2-Chloro-6-morpholinonicotinateC₁₁H₁₁ClN₂O₃Incomplete hydrolysis of ester intermediate[M+H]⁺ at m/z 255/257

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Chloro-6-morpholinonicotinate

  • To a solution of methyl 2,6-dichloronicotinate (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF, add morpholine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Heat the reaction mixture at 60-80 °C and monitor the progress by HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the triethylamine hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydrolysis of Methyl 2-Chloro-6-morpholinonicotinate

  • Dissolve the methyl 2-chloro-6-morpholinonicotinate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by HPLC.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_esterification Esterification (Optional) cluster_substitution Nucleophilic Substitution cluster_hydrolysis Hydrolysis 2_6_Dichloronicotinic_acid 2,6-Dichloronicotinic acid Ester Methyl 2,6-Dichloronicotinate 2_6_Dichloronicotinic_acid->Ester MeOH, H+ Substituted_Ester Methyl 2-Chloro-6- morpholinonicotinate Ester->Substituted_Ester Morpholine, Base Final_Product This compound Substituted_Ester->Final_Product LiOH or NaOH, H₂O

Caption: Synthetic workflow for this compound.

Impurity_Formation Starting_Material Methyl 2,6-Dichloronicotinate Desired_Product Methyl 2-Chloro-6- morpholinonicotinate Starting_Material->Desired_Product Morpholine (1 eq) Hydrolysis_Impurity Methyl 2-Chloro-6- hydroxynicotinate Starting_Material->Hydrolysis_Impurity H₂O Disubstitution_Impurity Methyl 2,6-Dimorpholinonicotinate Desired_Product->Disubstitution_Impurity Morpholine (excess)

Caption: Formation of common impurities during synthesis.

Analytical challenges in the characterization of "2-Chloro-6-morpholinonicotinic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 2-Chloro-6-morpholinonicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

    • Mobile Phase pH: The carboxylic acid and morpholine moieties in the molecule are ionizable. Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid (to keep it protonated) or 2 pH units above the pKa of the morpholine nitrogen (to keep it deprotonated). For a typical carboxylic acid, a mobile phase pH of 2.5-3.5 is a good starting point.

    • Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the basic morpholine group, causing tailing.

      • Solution 1: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

      • Solution 2: Use an end-capped HPLC column or a column with a different stationary phase (e.g., a polymer-based column).

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.

    • Column Degradation: The column may be degraded. Try flushing the column with a strong solvent or replacing it if the problem persists.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my compound is shifting between injections. What should I check?

  • Answer: Fluctuating retention times are often due to a lack of system equilibration or changes in the mobile phase.

    • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.

    • Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Mass Spectrometry (MS) Analysis

Issue 1: Poor Ionization Efficiency

  • Question: I am not getting a strong signal for this compound in my LC-MS analysis. How can I improve ionization?

  • Answer: The ionization efficiency can be highly dependent on the mobile phase and the ion source settings.

    • Mobile Phase Modifier: For electrospray ionization (ESI), the presence of a modifier is crucial.

      • In positive ion mode, add a small amount of formic acid (0.1%) or acetic acid to the mobile phase to promote protonation.

      • In negative ion mode, a small amount of a basic modifier like ammonium hydroxide can be used, although formic acid can also work by aiding deprotonation of the carboxylic acid.

    • Ion Source Parameters: Optimize the ion source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the signal for your compound.

Issue 2: In-source Fragmentation

  • Question: I am observing significant fragmentation of my compound in the mass spectrum, even in full scan mode. How can I minimize this?

  • Answer: In-source fragmentation can occur if the ion source conditions are too harsh.

    • Reduce Cone Voltage: The cone voltage (or fragmentor voltage) is a key parameter that can induce fragmentation. Gradually decrease this voltage to find an optimal value that maximizes the parent ion signal while minimizing fragmentation.

    • Optimize Temperatures: High source or desolvation temperatures can sometimes cause thermal degradation. Try reducing these temperatures to see if fragmentation decreases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad Peaks in the Spectrum

  • Question: The peaks in my ¹H NMR spectrum of this compound are broad. What could be the reason?

  • Answer: Peak broadening in NMR can be caused by several factors:

    • Aggregation: The compound may be aggregating at the concentration used for the NMR sample. Try acquiring the spectrum at a lower concentration or at a higher temperature.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware is clean and use high-purity NMR solvents.

    • Chemical Exchange: The protons on the morpholine ring may be undergoing conformational exchange on the NMR timescale, which can lead to broadening. Acquiring the spectrum at a lower temperature might resolve these into distinct signals. The carboxylic acid proton is also exchangeable and will often appear as a broad singlet.

Frequently Asked Questions (FAQs)

Q1: What are the expected masses for the protonated and deprotonated molecular ions of this compound in mass spectrometry?

  • A1: The molecular formula for this compound is C₁₀H₁₁ClN₂O₃. The expected masses are summarized in the table below.

IonFormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺[C₁₀H₁₂ClN₂O₃]⁺243.0531
[M-H]⁻[C₁₀H₁₀ClN₂O₃]⁻241.0385
[M+Na]⁺[C₁₀H₁₁ClN₂NaO₃]⁺265.0350

Q2: What are some potential impurities to look out for during the synthesis and analysis of this compound?

  • A2: Potential impurities can include starting materials, by-products from side reactions, and degradation products.

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Process-Related Impurities: Isomers or products of incomplete reactions. For example, incomplete chlorination could leave a hydroxyl group at the 2-position.

    • Degradation Products: Hydrolysis of the morpholine ring or decarboxylation under harsh conditions are potential degradation pathways.

Q3: What would be a good starting method for HPLC analysis?

  • A3: A good starting point for developing an HPLC method would be a reverse-phase separation on a C18 column. An example protocol is provided below.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm) or MS
Injection Vol 10 µL

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-15 min: 5% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 5% B and equilibrate.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Protocol 2: LC-MS Method for Identification
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS Conditions:

    • Use the same HPLC conditions as in Protocol 1.

    • Mass Spectrometer: Couple the HPLC to a mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-500.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/hr

  • Analysis: Confirm the presence of the [M+H]⁺ ion at the expected m/z.

Visualizations

Troubleshooting_Workflow cluster_hplc HPLC Issues cluster_ms MS Issues start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time ionization Poor Ionization start->ionization fragmentation In-source Fragmentation start->fragmentation check_ph Check Mobile Phase pH peak_shape->check_ph check_secondary Address Secondary Interactions peak_shape->check_secondary check_conc Check Sample Concentration peak_shape->check_conc equilibrate Ensure System Equilibration retention_time->equilibrate mobile_phase_prep Check Mobile Phase Prep retention_time->mobile_phase_prep temp_control Use Column Oven retention_time->temp_control add_modifier Add Mobile Phase Modifier ionization->add_modifier optimize_source Optimize Source Parameters ionization->optimize_source reduce_voltage Reduce Cone Voltage fragmentation->reduce_voltage optimize_temp Optimize Temperatures fragmentation->optimize_temp solution Problem Resolved check_ph->solution check_secondary->solution check_conc->solution equilibrate->solution mobile_phase_prep->solution temp_control->solution add_modifier->solution optimize_source->solution reduce_voltage->solution optimize_temp->solution Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation parent This compound hydrolysis_product Ring-opened morpholine derivative parent->hydrolysis_product Acidic or Basic Conditions decarboxylation_product 2-Chloro-6-morpholinopyridine parent->decarboxylation_product Heat further_degradation Other Degradants hydrolysis_product->further_degradation Further Degradation decarboxylation_product->further_degradation Further Degradation

Safe handling and storage of "2-Chloro-6-morpholinonicotinic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Chloro-6-morpholinonicotinic acid?

A1: Based on data for the closely related isomer, 6-Chloro-2-morpholinonicotinic acid, the primary hazards include:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1][2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Appropriate PPE includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (e.g., nitrile).[1]

  • Skin and Body Protection: An impervious lab coat or clothing.[1]

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is advisable to store it locked up.[1]

Q4: What should I do in case of accidental exposure?

A4: Follow these first-aid measures:

  • If on skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1]

  • If swallowed: Rinse the mouth.[1] Do NOT induce vomiting. Call a physician.[1]

Troubleshooting Guides

Problem: The compound is not dissolving in the desired solvent.
Possible Cause Troubleshooting Step
Incorrect Solvent Choice Based on its structure (a carboxylic acid and a morpholine group), the compound is likely to have some polarity. Try polar aprotic solvents like DMSO or DMF. For aqueous solutions, consider converting the carboxylic acid to a salt by adding a base (e.g., sodium bicarbonate or a tertiary amine) to increase solubility.
Low Temperature Gently warm the mixture. Be cautious, as heat can degrade some compounds.
Incomplete Mixing Ensure vigorous stirring or sonication to aid dissolution.
Problem: The reaction is not proceeding as expected.
Possible Cause Troubleshooting Step
Compound Purity Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS).
Reagent Incompatibility Ensure that the reagents and solvents used are compatible with the nicotinic acid and morpholine functionalities. Strong acids may protonate the morpholine nitrogen, while strong bases will deprotonate the carboxylic acid.
Atmospheric Moisture If your reaction is sensitive to moisture, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Summary of Hazard Information (based on 6-Chloro-2-morpholinonicotinic acid)

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1][2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation[1][2]

Experimental Protocols

As no specific experimental protocols for "this compound" are publicly available, a general protocol for a common reaction, such as amide coupling, is provided below for illustrative purposes. This is a hypothetical protocol and must be adapted and optimized for your specific needs.

General Protocol for Amide Coupling

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere.

  • Activation: Add a coupling agent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) to the solution. Stir at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Log Log into Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area Log->Store RiskAssess Conduct Risk Assessment Store->RiskAssess PPE Don Appropriate PPE RiskAssess->PPE FumeHood Work in a Fume Hood PPE->FumeHood Experiment Perform Experiment FumeHood->Experiment Segregate Segregate Waste Experiment->Segregate LabelWaste Label Waste Container Segregate->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose Troubleshooting_Decision_Tree cluster_dissolution Dissolution Problem cluster_reaction Reaction Failure Start Experimental Issue Encountered CheckSolvent Check Solvent Polarity Start->CheckSolvent Poor Solubility CheckPurity Verify Starting Material Purity Start->CheckPurity Reaction Not Progressing TryHeat Apply Gentle Heat CheckSolvent->TryHeat UseBase Add Base for Aqueous Solubility TryHeat->UseBase CheckReagents Confirm Reagent Compatibility CheckPurity->CheckReagents InertAtmosphere Ensure Inert Atmosphere CheckReagents->InertAtmosphere Support_Center_Structure cluster_info Core Information Center Technical Support Center This compound FAQs FAQs Center->FAQs Troubleshooting Troubleshooting Guides Center->Troubleshooting Data Data Presentation Center->Data Protocols Experimental Protocols Center->Protocols FAQs->Troubleshooting Troubleshooting->Protocols Data->Protocols

References

Validation & Comparative

Biological activity of "2-Chloro-6-morpholinonicotinic acid" vs. other nicotinic acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activity of "2-Chloro-6-morpholinonicotinic acid" is not available in the public domain at the time of this publication. This guide therefore provides a comparative analysis of the biological activities of well-characterized nicotinic acid analogs, focusing on their interaction with the GPR109A receptor, a key target for nicotinic acid's therapeutic effects.

Introduction

Nicotinic acid (Niacin, Vitamin B3) and its analogs are a class of compounds with significant therapeutic interest, primarily due to their lipid-modifying and anti-inflammatory properties. These effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This guide offers a comparative overview of the biological activity of several key nicotinic acid analogs, presenting quantitative data, experimental methodologies, and a visualization of the associated signaling pathways.

Comparative Biological Activity of Nicotinic Acid Analogs

The primary mechanism of action for many nicotinic acid analogs is the activation of the GPR109A receptor. This activation triggers a cascade of intracellular events, leading to various physiological responses. The potency and efficacy of these analogs can be compared using metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) in various functional assays.

Quantitative Data Summary

The following table summarizes the reported EC50 and IC50 values for several nicotinic acid analogs in activating the human GPR109A receptor. Lower values indicate higher potency.

CompoundAssay TypeParameterValueReference
Nicotinic Acid Calcium MobilizationEC5052 nM[1]
β-arrestin Recruitment--[1]
GPR109A BindingpIC506.89
Acipimox GαoA DissociationpEC506.8 ± 0.1
β-arrestin2 RecruitmentpEC505.9 ± 0.1
Acifran GPR109A ActivationEC501.3 µM
GPR109B ActivationEC504.2 µM
β-Hydroxybutyrate (BHB) GPR109A ActivationEC50~700 µM[2]
Butyrate GPR109A ActivationEC50~1.6 mM
Compound 5a (4-(phenyl)thio-1H-pyrazole derivative) Calcium MobilizationEC5045 nM[1]

GPR109A Signaling Pathways

Activation of the GPR109A receptor by nicotinic acid and its analogs initiates signaling through two primary pathways: a Gαi-mediated pathway and a β-arrestin-mediated pathway. These pathways can lead to both therapeutic effects and undesirable side effects.

Gαi-Mediated Signaling Pathway

The canonical signaling pathway for GPR109A involves coupling to an inhibitory G protein (Gαi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects, including the inhibition of lipolysis in adipocytes.

G_alpha_i_pathway cluster_membrane Plasma Membrane Ligand Nicotinic Acid Analog GPR109A GPR109A Ligand->GPR109A G_protein Gαi/βγ GPR109A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inhibition HSL HSL PKA->HSL Lipolysis Lipolysis HSL->Lipolysis

Caption: Gαi-mediated signaling cascade upon GPR109A activation.

β-Arrestin-Mediated Signaling Pathway

In addition to G protein coupling, agonist binding to GPR109A can also promote the recruitment of β-arrestin proteins. This pathway is thought to be responsible for some of the side effects of nicotinic acid, such as cutaneous flushing, through the activation of phospholipase A2 and subsequent production of prostaglandins. However, β-arrestin signaling can also contribute to anti-inflammatory effects.

Beta_arrestin_pathway cluster_membrane Plasma Membrane Ligand Nicotinic Acid Analog GPR109A GPR109A Ligand->GPR109A Beta_arrestin β-Arrestin GPR109A->Beta_arrestin Recruitment PLA2 Phospholipase A2 Beta_arrestin->PLA2 Activation Anti_inflammatory Anti-inflammatory Effects Beta_arrestin->Anti_inflammatory Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid PGs Prostaglandins (e.g., PGD2) Arachidonic_Acid->PGs Flushing Cutaneous Flushing PGs->Flushing

Caption: β-arrestin-mediated signaling downstream of GPR109A.

Experimental Protocols

The biological activity of nicotinic acid analogs is typically assessed using a variety of in vitro assays. Below are detailed methodologies for key experiments.

GPR109A Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the GPR109A receptor, providing an indication of its binding affinity (Ki or IC50).

Workflow:

binding_assay_workflow start Start prep_membranes Prepare cell membranes expressing GPR109A start->prep_membranes incubation Incubate membranes with radiolabeled ligand (e.g., [3H]nicotinic acid) and varying concentrations of test compound prep_membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Analyze data to determine IC50/Ki values quantification->analysis end End analysis->end

References

A Comparative Guide to 2-Chloro-6-morpholinonicotinic Acid and 2-Chloro-6-methylnicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key synthetic intermediates, 2-chloro-6-morpholinonicotinic acid and 2-chloro-6-methylnicotinic acid. The selection of a building block is a critical decision in the synthesis of novel chemical entities. This document aims to inform that decision by presenting a detailed analysis of their structural and electronic properties and the resulting implications for their reactivity in common, yet crucial, synthetic transformations.

Physicochemical and Structural Comparison

A fundamental understanding of the physicochemical properties of these two molecules is essential for predicting their behavior in a reaction. The primary difference lies in the substituent at the 6-position of the pyridine ring: a methyl group versus a morpholino group.

Property2-Chloro-6-methylnicotinic acidThis compound
Molecular Formula C₇H₆ClNO₂C₁₀H₁₁ClN₂O₃
Molecular Weight 171.58 g/mol 242.66 g/mol
Structure 2-Chloro-6-methylnicotinic acidthis compound
6-Position Substituent Methyl (-CH₃)Morpholino (-N(CH₂CH₂)₂O)
Electronic Effect of 6-Substituent Weakly electron-donating (inductive effect)Strongly electron-donating (resonance effect of nitrogen lone pair)
Steric Hindrance at 6-Position LowModerate to High

Theoretical Comparison of Reactivity in Key Synthetic Reactions

The electronic and steric differences between the methyl and morpholino groups are expected to significantly influence the reactivity of these molecules in widely used palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. The key step influenced by the substituents on the nicotinic acid ring is the oxidative addition of the palladium catalyst to the C-Cl bond.

  • Electronic Effects: The morpholino group is a strong electron-donating group due to the resonance participation of the nitrogen lone pair with the pyridine ring. This increases the electron density at the C2 position, making the C-Cl bond stronger and less susceptible to oxidative addition by the palladium(0) catalyst. Conversely, the methyl group is only weakly electron-donating through an inductive effect. Therefore, the C-Cl bond in 2-chloro-6-methylnicotinic acid is expected to be more electrophilic and thus more reactive towards oxidative addition.

  • Steric Effects: The bulky morpholino group can sterically hinder the approach of the palladium catalyst to the C-Cl bond, potentially slowing down the rate of oxidative addition.[1] The smaller methyl group presents significantly less steric hindrance.

Predicted Outcome: 2-Chloro-6-methylnicotinic acid is predicted to be the more reactive coupling partner in Suzuki-Miyaura reactions, likely leading to higher yields and/or requiring milder reaction conditions compared to this compound. The synthesis of 2-aryl-6-morpholinonicotinic acids may necessitate more forcing conditions, such as higher temperatures or more active catalyst systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the palladium catalyst to the C-Cl bond.

  • Electronic Effects: As with the Suzuki coupling, the electron-donating morpholino group will decrease the electrophilicity of the C-Cl bond, making oxidative addition more challenging. The less electron-donating methyl group will result in a more reactive C-Cl bond.

  • Steric Effects: The steric bulk of the morpholino group may again play a role in hindering the approach of the catalyst.

Predicted Outcome: 2-Chloro-6-methylnicotinic acid is anticipated to be more reactive in Buchwald-Hartwig aminations. The synthesis of 2-amino-6-morpholinonicotinic acid derivatives will likely require more robust catalytic systems or higher reaction temperatures to achieve comparable yields to the corresponding 6-methyl derivatives.

Predicted Performance Summary

Reaction2-Chloro-6-methylnicotinic acidThis compoundRationale
Suzuki-Miyaura Coupling Higher predicted reactivity, potentially higher yields under standard conditions.Lower predicted reactivity, may require more forcing conditions (higher temperature, more active catalyst).Less electron-donating and less sterically hindered methyl group facilitates oxidative addition.
Buchwald-Hartwig Amination Higher predicted reactivity, potentially higher yields under standard conditions.Lower predicted reactivity, may require more forcing conditions.Less electron-donating and less sterically hindered methyl group facilitates oxidative addition.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 2-chloro-6-substituted nicotinic acids. These should be considered as starting points and may require optimization for specific substrates.

Generalized Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-Aryl-6-substituted-nicotinic Acid

Materials:

  • 2-Chloro-6-substituted-nicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O)

Procedure:

  • To a reaction vessel, add the 2-chloro-6-substituted-nicotinic acid, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the solvent mixture and degas the solution by bubbling the inert gas through it for a further 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Generalized Protocol for Buchwald-Hartwig Amination

Reaction: Synthesis of 2-Amino-6-substituted-nicotinic Acid

Materials:

  • 2-Chloro-6-substituted-nicotinic acid (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the 2-chloro-6-substituted-nicotinic acid and the amine.

  • Degas the reaction mixture with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions 2_Chloro_6_Substituted_Nicotinic_Acid 2-Chloro-6-R-nicotinic Acid Product 2-Aryl-6-R-nicotinic Acid 2_Chloro_6_Substituted_Nicotinic_Acid->Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_start_bh Starting Materials cluster_reaction_bh Reaction Conditions 2_Chloro_6_Substituted_Nicotinic_Acid_BH 2-Chloro-6-R-nicotinic Acid Product_BH 2-(R'-Amino)-6-R-nicotinic Acid 2_Chloro_6_Substituted_Nicotinic_Acid_BH->Product_BH Amine Amine (R'-NH₂) Amine->Product_BH Catalyst_BH Pd Precatalyst + Ligand (e.g., Pd₂(dba)₃ + Xantphos) Catalyst_BH->Product_BH Base_BH Base (e.g., Cs₂CO₃) Base_BH->Product_BH Solvent_BH Anhydrous Solvent (e.g., Toluene) Solvent_BH->Product_BH

Caption: Generalized workflow for Buchwald-Hartwig amination.

Suzuki_Catalytic_Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0L2->OxAdd Ar-X ArPdXL2 Ar-Pd(II)(X)L₂ OxAdd->ArPdXL2 Transmetalation Transmetalation (Ar'B(OH)₂ + Base) ArPdXL2->Transmetalation Ar'B(OH)₂ Base ArPdArL2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0L2 Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The choice between 2-chloro-6-methylnicotinic acid and this compound in a synthetic campaign will depend on the specific requirements of the target molecule and the desired reaction efficiency.

  • 2-Chloro-6-methylnicotinic acid is predicted to be the more reactive and versatile building block for palladium-catalyzed cross-coupling reactions due to its lower steric hindrance and the less deactivating nature of the methyl group. It is the recommended choice when higher yields and milder reaction conditions are a priority.

  • This compound , while likely less reactive, may be indispensable if the morpholino moiety is a required pharmacophore in the final target molecule. Chemists employing this intermediate should be prepared to screen more active catalyst systems and potentially use more forcing reaction conditions to achieve desired conversions.

This guide provides a framework for understanding the relative performance of these two valuable synthetic intermediates. As always, empirical validation through experimentation is crucial for optimizing any synthetic route.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Chloro-6-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 2-Chloro-6-morpholinonicotinic acid, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed prediction of its spectral characteristics based on established principles and data from structurally related analogues. For comparative purposes, a detailed analysis of the well-characterized precursor, 2-Chloronicotinic acid, is included, supported by experimental data. This guide is intended to aid researchers in the structural confirmation of this compound and similar compounds.

Comparative Spectroscopic Data

The structural confirmation of an organic molecule relies on the synergistic interpretation of data from various spectroscopic techniques. Below is a comparison of the expected data for this compound and the experimental data for 2-Chloronicotinic acid.

Spectroscopic TechniqueThis compound (Predicted Data)2-Chloronicotinic Acid (Experimental Data)
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)~8.1 (d, 1H, H-4), ~7.0 (d, 1H, H-5), ~3.7 (t, 4H, morpholine -CH₂-N-), ~3.6 (t, 4H, morpholine -CH₂-O-), ~13.5 (s, 1H, -COOH)8.57 (dd, 1H), 8.24 (dd, 1H), 7.56 (dd, 1H), ~14.0 (br s, 1H)[1]
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm)~166.0 (C=O), ~160.0 (C-6), ~150.0 (C-2), ~140.0 (C-4), ~118.0 (C-3), ~108.0 (C-5), ~66.0 (morpholine -CH₂-O-), ~45.0 (morpholine -CH₂-N-)165.6, 150.1, 148.9, 140.5, 124.4, 122.9[2]
Mass Spectrometry (EI, m/z)Molecular Ion [M]⁺: 242 (¹²C₆¹H₄³⁵Cl¹⁴N¹⁶O₂), Isotope Peak [M+2]⁺: 244 (for ³⁷Cl)Molecular Ion [M]⁺: 157, [M+2]⁺: 159[2]
Infrared (IR) Spectroscopy (cm⁻¹)~3000-2500 (broad, O-H stretch of COOH), ~1700 (strong, C=O stretch), ~1600, ~1560 (C=C and C=N stretches of pyridine ring), ~1250 (C-O-C stretch of morpholine), ~780 (C-Cl stretch)~3100-2500 (broad, O-H), ~1710 (C=O), ~1580, ~1550 (aromatic C=C/C=N), ~770 (C-Cl)

Experimental Protocols

Accurate spectroscopic data is contingent on meticulous experimental procedures. The following are detailed protocols for the acquisition of NMR, Mass Spectrometry, and IR data for this compound.

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of -2 to 16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source (direct insertion probe or via GC inlet).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and the characteristic isotopic pattern for chlorine (M+2 peak with approximately one-third the intensity of the molecular ion). Analyze the fragmentation pattern to further confirm the structure. Key fragments for carboxylic acids often involve the loss of -OH (M-17) and -COOH (M-45).[3][4]

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, aromatic ring vibrations, and the C-Cl stretch.[5][6][7]

Visualizing the Analysis Workflow and Structural Confirmation

The following diagrams illustrate the workflow for spectroscopic analysis and the logical approach to confirming the structure of this compound.

G Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_MS Dissolve in Methanol Sample->Prep_MS Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR NMR Spectrometer (1H & 13C) Prep_NMR->NMR MS Mass Spectrometer (EI) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Analysis_NMR Chemical Shifts & Coupling NMR->Analysis_NMR Analysis_MS Molecular Ion & Fragmentation MS->Analysis_MS Analysis_IR Functional Group Identification IR->Analysis_IR Confirmation Structural Confirmation Analysis_NMR->Confirmation Analysis_MS->Confirmation Analysis_IR->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

G Structural Confirmation Logic cluster_evidence Spectroscopic Evidence Structure Proposed Structure: This compound IR_evidence IR: - Broad O-H (~3000 cm⁻¹) - Strong C=O (~1700 cm⁻¹) - Aromatic C=C/C=N - C-O-C & C-Cl stretches Structure->IR_evidence predicts NMR_evidence NMR: - Aromatic protons (H-4, H-5) - Morpholine protons (~3.7, ~3.6 ppm) - Carboxylic acid proton (~13.5 ppm) - 8 distinct carbon signals Structure->NMR_evidence predicts MS_evidence MS: - Molecular ion at m/z 242 - Isotope peak at m/z 244 (¹³⁷Cl) - Fragmentation of COOH Structure->MS_evidence predicts Confirmation Confirmed Structure IR_evidence->Confirmation supports NMR_evidence->Confirmation supports MS_evidence->Confirmation supports

Caption: Logical relationship of spectroscopic data for structural confirmation.

References

Pharmacological Screening of 2-Chloro-6-morpholinonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential pharmacological activities of "2-Chloro-6-morpholinonicotinic acid." Drawing insights from its structural relationship to known anti-inflammatory agents and herbicides, this document outlines experimental protocols and comparative data to facilitate further research and development.

Introduction

"this compound" is a synthetic organic compound derived from nicotinic acid. While direct pharmacological data for this specific molecule is limited in publicly available literature, its chemical structure suggests potential biological activities. It is a derivative of 2-chloronicotinic acid, an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) pranoprofen and the herbicide diflufenican. This guide, therefore, explores the pharmacological screening of "this compound" in the context of anti-inflammatory and herbicidal activities, providing a framework for its evaluation against relevant comparator compounds.

Potential Pharmacological Activities and Screening Strategies

Based on its chemical lineage, two primary pharmacological activities are hypothesized for "this compound":

  • Anti-inflammatory Activity: As a nicotinic acid derivative and a structural analog to a precursor of pranoprofen, the compound may exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

  • Herbicidal Activity: Its relationship to diflufenican, a known herbicide, suggests that it may interfere with biological pathways in plants, such as carotenoid biosynthesis, by inhibiting enzymes like phytoene desaturase (PDS).

To investigate these potential activities, a two-pronged screening approach is proposed, involving both in vitro and in vivo assays.

Anti-inflammatory Activity Screening

The primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

In Vitro: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is a key metric for potency and selectivity.

Experimental Protocol:

A detailed protocol for a fluorometric COX inhibitor screening assay is as follows:

  • Preparation of Reagents:

    • Prepare a COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Dissolve test compounds and control inhibitors (e.g., Pranoprofen, Diclofenac) in a suitable solvent (e.g., DMSO) to create stock solutions. Dilute to the desired test concentrations with the assay buffer.

    • Reconstitute COX-1 and COX-2 enzymes in an appropriate buffer and keep on ice.

    • Prepare a solution of a fluorescent probe (e.g., AMPLEX® Red) and a cofactor (e.g., hemin).

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the test compound or control inhibitor to the designated wells.

    • Add the enzyme (COX-1 or COX-2) to all wells except the blank.

    • Add the fluorescent probe and cofactor solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535/587 nm) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Comparative Data: In Vitro COX Inhibition

The following table summarizes the reported IC50 values for known COX inhibitors, which can serve as benchmarks for evaluating "this compound."

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pranoprofen --Non-selective inhibitor
Diclofenac 4 nM (human)[1]1.3 nM (human)[1]3.08
Celecoxib -0.091 µMSelective
Indomethacin 0.063 µM0.48 µM0.13
Nicotinic Acid Derivative 1 0.165 µM99.11Selective
Nicotinic Acid Derivative 2 0.095 µM--

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.

Experimental Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer "this compound," a vehicle control, and a positive control (e.g., Indomethacin) orally or intraperitoneally at various doses.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[2][3][4]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Herbicidal Activity Screening

The potential herbicidal activity of "this compound" can be investigated by targeting key plant-specific enzymes and by observing its effects on whole plants.

In Vitro: Phytoene Desaturase (PDS) Inhibition Assay

Diflufenican, a structural relative, inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, causing photooxidative damage and bleaching of the plant.

Experimental Protocol:

A detailed protocol for an in vitro PDS inhibition assay is as follows:

  • Enzyme Preparation:

    • Isolate and purify PDS from a suitable plant or cyanobacterial source.

  • Assay Mixture:

    • Prepare a reaction buffer (e.g., 50 mM MES-KOH pH 6.0, 100 mM NaCl).

    • The assay mixture should contain the purified PDS enzyme, the substrate 15-cis-phytoene incorporated into liposomes, and a suitable electron acceptor like decylplastoquinone.[5]

  • Inhibition Assay:

    • Add varying concentrations of the test compound ("this compound") and a known PDS inhibitor (e.g., Norflurazon, Diflufenican) to the reaction mixtures.

    • Incubate the reactions at a controlled temperature (e.g., 37°C) in the dark for a specific time (e.g., 10 minutes).[5]

  • Product Analysis:

    • Stop the reaction and extract the carotenoids.

    • Analyze the products (phytofluene and ζ-carotene) and the remaining substrate (phytoene) using High-Performance Liquid Chromatography (HPLC).[5]

  • Data Analysis:

    • Determine the percentage of inhibition of PDS activity at each concentration of the test compound.

    • Calculate the IC50 value.

Comparative Data: Herbicidal Activity

The following table provides herbicidal activity data for relevant compounds.

CompoundTarget SpeciesIC50 (µM)
Diflufenican Various broad-leaved weeds-
Clomazone Lemna paucicostata (duckweed)125[6][7]
Propanil Lemna paucicostata (duckweed)2[6][7]
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) Lemna paucicostata (duckweed)7.8[6][7]
In Vivo: Whole Plant Herbicidal Screening

This assay evaluates the overall herbicidal effect of a compound on target and non-target plant species.

Experimental Protocol:

  • Plant Species: Select a range of monocotyledonous and dicotyledonous plant species (e.g., Arabidopsis thaliana, bentgrass, duckweed).[6][7]

  • Application: Apply the test compound at various concentrations to the plants either pre-emergence (to the soil before seed germination) or post-emergence (to the foliage of young plants).

  • Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals.

  • Data Analysis: Determine the effective dose required to cause a certain level of plant injury or growth inhibition (e.g., GR50, the dose causing 50% growth reduction).

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound This compound This compound->COX-1 / COX-2 Potential Inhibition Pranoprofen / NSAIDs Pranoprofen / NSAIDs Pranoprofen / NSAIDs->COX-1 / COX-2 Inhibition

Caption: Potential anti-inflammatory mechanism of action.

herbicidal_pathway Phytoene Phytoene Phytoene Desaturase (PDS) Phytoene Desaturase (PDS) Phytoene->Phytoene Desaturase (PDS) Substrate for ζ-Carotene ζ-Carotene Phytoene Desaturase (PDS)->ζ-Carotene Catalyzes conversion to Plant Bleaching Plant Bleaching Phytoene Desaturase (PDS)->Plant Bleaching Inhibition leads to Carotenoids Carotenoids ζ-Carotene->Carotenoids Chlorophyll Protection Chlorophyll Protection Carotenoids->Chlorophyll Protection This compound This compound This compound->Phytoene Desaturase (PDS) Potential Inhibition Diflufenican Diflufenican Diflufenican->Phytoene Desaturase (PDS) Inhibition

Caption: Potential herbicidal mechanism of action.

experimental_workflow cluster_anti_inflammatory Anti-inflammatory Screening cluster_herbicidal Herbicidal Screening In Vitro COX Assay In Vitro COX Assay In Vivo Paw Edema In Vivo Paw Edema In Vitro COX Assay->In Vivo Paw Edema In Vitro PDS Assay In Vitro PDS Assay Whole Plant Assay Whole Plant Assay In Vitro PDS Assay->Whole Plant Assay This compound This compound This compound->In Vitro COX Assay This compound->In Vitro PDS Assay

Caption: Proposed experimental screening workflow.

Conclusion

The structural characteristics of "this compound" provide a strong rationale for investigating its potential as both an anti-inflammatory agent and a herbicide. The experimental frameworks and comparative data presented in this guide offer a starting point for a comprehensive pharmacological screening of this compound. Further studies employing the outlined in vitro and in vivo assays are necessary to elucidate its biological activity, potency, and selectivity, thereby determining its potential for future development in the pharmaceutical or agrochemical industries.

References

Cross-Reactivity Profile of 2-Chloro-6-morpholinonicotinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of published data on the biological targets and cross-reactivity of "2-Chloro-6-morpholinonicotinic acid." Despite extensive searches for primary research articles, kinase profiling data, and binding assays, no specific experimental results for this compound could be identified. This absence of information prevents a direct comparative analysis of its cross-reactivity with alternative compounds.

The following sections outline the current landscape of information regarding nicotinic acid derivatives and the general role of the morpholine moiety in drug discovery, which may provide a theoretical framework for potential cross-reactivity, though it must be emphasized that this is speculative in the absence of direct experimental evidence for the specific compound .

Potential Biological Scaffolds and Analogs

While data on "this compound" is unavailable, research into structurally related compounds can offer insights into potential, though unconfirmed, biological activities. Nicotinic acid (Vitamin B3) and its derivatives are known to interact with a variety of biological targets. For instance, nicotinic acid itself is a known vasodilator and lipid-lowering agent.

Furthermore, the morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Its incorporation into various molecular backbones has been explored for a wide range of therapeutic areas, including CNS disorders and oncology.

Hypothetical Cross-Reactivity Considerations

Without experimental data, any discussion of cross-reactivity remains hypothetical. Based on the structures of related compounds, potential areas for cross-reactivity studies, should data become available, could include:

  • Kinase Families: The presence of the morpholine group, a common feature in many kinase inhibitors, suggests that "this compound" could potentially interact with the ATP-binding pocket of various kinases. A broad kinase panel screening would be the first step to assess this.

  • Nicotinic Acid Receptors: Derivatives of nicotinic acid could theoretically interact with receptors for nicotinic acid and its metabolites.

  • Transporters and Metabolic Enzymes: The overall structure might lead to interactions with drug transporters or metabolic enzymes, which could be a source of off-target effects.

Future Directions and Data Requirements

To enable a proper cross-reactivity assessment and create a meaningful comparison guide, the following experimental data for "this compound" would be essential:

  • Primary Target Identification: Determining the intended biological target and mechanism of action.

  • In Vitro Binding Assays: Quantitative analysis of binding affinity (e.g., Kd, Ki) against a panel of relevant targets.

  • Enzymatic and Cellular Assays: Functional assays to determine the inhibitory concentration (IC50) or effective concentration (EC50) against primary and potential off-targets.

  • Broad Kinase Profiling: Screening against a comprehensive panel of kinases to identify potential off-target interactions.

In-depth Analysis of "2-Chloro-6-morpholinonicotinic acid" Derivatives: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific databases reveals a notable scarcity of research specifically detailing the in vivo and in vitro activities of compounds based on the "2-Chloro-6-morpholinonicotinic acid" scaffold. While extensive research exists on various morpholine-containing and nicotinic acid-derived compounds, direct comparative studies on this particular chemical class are not readily found in the current body of scientific literature.

This guide sought to provide a detailed comparison of the in vivo and in vitro performance of "this compound" based compounds, supported by experimental data, protocols, and pathway visualizations. However, the foundational data required for such a comparison—published studies on this specific molecular framework—appears to be limited.

The search yielded information on related, but distinct, classes of molecules:

  • Nicotinic Acid Derivatives: A significant body of research is available on various derivatives of nicotinic acid, exploring their anti-inflammatory, antibacterial, and other pharmacological properties. These studies often include both in vitro and in vivo data, but for compounds that do not contain the specific combination of a chloro-substituent at the 2-position and a morpholine group at the 6-position.

  • Morpholine-Containing Compounds: The morpholine moiety is a common scaffold in medicinal chemistry, and numerous publications detail the biological activities of morpholine derivatives. However, these studies do not specifically focus on the nicotinic acid backbone in combination with a 2-chloro substitution.

  • Halogenated Nicotinic Acids: Research on halogenated nicotinic acid derivatives is also available, but again, not in the specific arrangement of the requested core structure.

Due to the absence of specific published data on the in vivo and in vitro activity of "this compound" based compounds, it is not possible to construct the requested detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this specific scaffold may find it necessary to undertake foundational research to synthesize and characterize these compounds and evaluate their biological activities. The existing literature on related nicotinic acid and morpholine derivatives could serve as a valuable starting point for designing such studies and for predicting potential biological targets and activities.

For future research in this area, the following experimental workflow could be considered:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation synthesis Synthesis of 2-Chloro-6- morpholinonicotinic acid derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_free Cell-Free Assays (e.g., Enzyme Inhibition) characterization->cell_free cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) cell_free->cell_based pk_studies Pharmacokinetic (PK) Studies (ADME) cell_based->pk_studies pd_studies Pharmacodynamic (PD) Studies (Efficacy in Animal Models) pk_studies->pd_studies toxicology Toxicology Studies pd_studies->toxicology

Caption: Proposed experimental workflow for the evaluation of novel chemical compounds.

Benchmarking 2-Chloro-6-morpholinonicotinic Acid: A Comparative Guide for a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the biological activity of "2-Chloro-6-morpholinonicotinic acid" is limited. This guide provides a comparative framework based on its structural motifs—a chlorinated nicotinic acid core and a morpholine substituent—to benchmark it against known inhibitors and modulators. The information presented is intended to guide future research and experimental design.

"this compound" is a heterocyclic compound incorporating a pyridine ring, a carboxylic acid group, a chlorine atom, and a morpholine moiety. The morpholine ring is recognized as a privileged structure in medicinal chemistry, often contributing to improved physicochemical properties and potent biological activities.[1][2] Similarly, derivatives of nicotinic acid are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[3][4][5] This guide explores the potential biological activities of this compound by comparing it to established molecules sharing similar structural features.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized based on established methods for similar nicotinic acid derivatives. A plausible route involves the nucleophilic substitution of a dichlorinated nicotinic acid precursor with morpholine, followed by hydrolysis.

Synthesis_Workflow A 2,6-Dichloronicotinic Acid B Nucleophilic Aromatic Substitution A->B C Intermediate Ester B->C D Hydrolysis C->D E This compound D->E reagent1 Morpholine (Nucleophile) reagent1->B reagent2 Base (e.g., NaOH) Water reagent2->D

Caption: Plausible synthetic workflow for this compound.

Comparative Benchmarking Against Known Inhibitors

Based on its structural components, "this compound" could potentially exhibit activity in several areas, such as cell cycle regulation or as an antifungal agent. The following table benchmarks the compound against known inhibitors that possess either a morpholine ring or a chlorinated aromatic system.

Compound NameClass / Structural MotifPrimary Target(s)Mechanism of ActionKey Experimental Data (IC₅₀)
This compound Nicotinic Acid / Morpholine Hypothetical: Cdc25, Fungal enzymes Hypothetical: Enzyme inhibition, Membrane disruption To be determined
NSC 663284Quinone / MorpholineCdc25A, Cdc25B, Cdc25CCovalently binds to the active site of Cdc25 phosphatases, blocking dephosphorylation of CDKs and causing cell cycle arrest.[6][7]~2 µM (in vitro vs. Cdc25A)
DasatinibThiazole / PiperazineDual Src/Abl KinaseATP-competitive inhibitor of multiple tyrosine kinases, including Src and Abl, leading to inhibition of downstream signaling pathways.[8][9][10]<1 nM (vs. Bcr-Abl), 0.5 nM (vs. Src)
2-chloro-N-phenylacetamideChlorinated acetamideFungal Ergosterol BiosynthesisBinds to ergosterol on the fungal plasma membrane, disrupting membrane integrity. May also inhibit thymidylate synthase.[11][12][13]MIC: 16-256 µg/mL (vs. Aspergillus flavus)[13][14]
Nicotinic Acid DerivativesNicotinic AcidVarious (e.g., COX-2, VEGFR-2)Varies; can include inhibition of inflammatory enzymes or receptor tyrosine kinases.[4][5]Varies widely based on specific derivative and target.

Potential Signaling Pathways and Mechanisms of Action

Given the prevalence of morpholine-containing compounds as kinase and phosphatase inhibitors, a plausible hypothesis is that "this compound" could interfere with cell cycle regulation. One potential target family is the Cell Division Cycle 25 (CDC25) phosphatases, which are crucial for activating cyclin-dependent kinases (CDKs) and driving cell cycle progression.[15][16]

Cell_Cycle_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2_CyclinE CDK2/Cyclin E (Inactive) CDC25A CDC25A CDK2_CyclinE->CDC25A CDK2_CyclinE_A CDK2/Cyclin E (Active) G1_S_Progression S-Phase Entry CDK2_CyclinE_A->G1_S_Progression CDC25A->CDK2_CyclinE_A CDK1_CyclinB CDK1/Cyclin B (Inactive) CDC25C CDC25C CDK1_CyclinB->CDC25C CDK1_CyclinB_A CDK1/Cyclin B (Active) G2_M_Progression Mitosis CDK1_CyclinB_A->G2_M_Progression CDC25C->CDK1_CyclinB_A Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CDC25A Inhibition Inhibitor->CDC25C Inhibition

Caption: Hypothetical inhibition of the CDC25-CDK signaling pathway.

Experimental Protocols

To characterize the biological activity of "this compound," a tiered experimental approach is recommended. The following protocols outline key assays to determine its potential as a cell cycle inhibitor or antifungal agent.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Cell-Based) cluster_tertiary Mechanism of Action A In Vitro Enzyme Assay (e.g., CDC25 Phosphatase) C Cell Viability Assay (e.g., MTT on Cancer Lines) A->C B Antifungal MIC Assay (e.g., Broth Microdilution) F Ergosterol Binding Assay B->F D Cell Cycle Analysis (Flow Cytometry) C->D E Western Blot for Phospho-CDK Levels D->E

Caption: Tiered experimental workflow for biological characterization.

In Vitro CDC25A Phosphatase Inhibition Assay

Objective: To determine if "this compound" directly inhibits the enzymatic activity of CDC25A phosphatase.

Materials:

  • Recombinant human CDC25A protein

  • OMFP (3-O-methylfluorescein phosphate) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

  • "this compound" stock solution in DMSO

  • NSC 663284 (positive control)

  • 96-well black microplates

  • Fluorescence plate reader (Ex/Em = 485/525 nm)

Protocol:

  • Prepare serial dilutions of "this compound" and the positive control (NSC 663284) in Assay Buffer. Final concentrations may range from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.

  • In a 96-well plate, add 10 µL of each compound dilution to triplicate wells.

  • Add 70 µL of Assay Buffer to all wells.

  • Add 10 µL of recombinant CDC25A solution (e.g., 50 ng/well) to all wells except for the "no enzyme" blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of OMFP substrate (final concentration ~10 µM) to all wells.

  • Immediately measure fluorescence intensity at time zero.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the final fluorescence intensity.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on human cancer cell lines (e.g., HeLa, MCF-7).

Materials:

  • HeLa or other suitable cancer cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • "this compound" stock solution in DMSO

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and positive control in complete medium.

  • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Antifungal Broth Microdilution Assay (as per CLSI guidelines)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a fungal strain (e.g., Candida albicans or Aspergillus flavus).

Materials:

  • Fungal strain (e.g., C. albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • "this compound" stock solution in DMSO

  • Fluconazole or Amphotericin B (positive control)

  • Sterile 96-well microplates

Protocol:

  • Prepare serial 2-fold dilutions of the test compound and controls in RPMI medium directly in the 96-well plate.

  • Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control (inoculum only) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (~50% or more) compared to the growth control. A spectrophotometric reading can also be used for a quantitative assessment.

References

Comparative Guide to Structure-Activity Relationship (SAR) of 2-Chloro-6-morpholinonicotinic Acid Analogs as Potential VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a focused series of hypothetical analogs based on the "2-Chloro-6-morpholinonicotinic acid" scaffold. The structure-activity relationship (SAR) is explored in the context of their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in tumor growth and metastasis. The data presented herein is a representative model to guide the design and evaluation of novel compounds within this chemical series.

Structure-Activity Relationship (SAR) Analysis

A hypothetical series of this compound analogs was designed to probe the impact of substitutions at the 2- and 6-positions of the nicotinic acid core on VEGFR-2 inhibitory activity and cellular cytotoxicity. The core scaffold, this compound, serves as the foundational structure for this analysis.

Table 1: In Vitro VEGFR-2 Kinase Inhibition and Cytotoxicity Data

Compound IDR1-Substituent (at C2)R2-Substituent (on Morpholine)VEGFR-2 IC50 (nM)Cytotoxicity (HUVEC) IC50 (µM)
REF-01 ClH15025.5
ANA-01 FH25042.1
ANA-02 BrH9518.2
ANA-03 CH3H320> 50
ANA-04 Cl4-CH312520.8
ANA-05 Cl4-CF38015.1
ANA-06 Cl4-OCH318030.2

Key SAR Observations:

  • Substitution at the 2-Position: The nature of the halogen at the C2 position significantly influences VEGFR-2 inhibition. The chloro (REF-01) and bromo (ANA-02) analogs exhibit the most potent activity, suggesting that an electron-withdrawing group with appropriate size is favorable for binding. The smaller fluoro substituent (ANA-01) leads to a decrease in potency, while a methyl group (ANA-03) results in a significant loss of activity, indicating a potential steric clash or loss of a key interaction in the kinase active site.

  • Substitution on the Morpholine Ring: Modification of the morpholine moiety at the 4-position also impacts activity. The introduction of a methyl group (ANA-04) results in a slight improvement in potency compared to the unsubstituted analog (REF-01). A strong electron-withdrawing trifluoromethyl group (ANA-05) further enhances the inhibitory activity, suggesting that modulating the electronic properties of the morpholine nitrogen and the overall lipophilicity of this region can be beneficial. Conversely, an electron-donating methoxy group (ANA-06) leads to a reduction in potency.

  • Correlation between Kinase Inhibition and Cytotoxicity: A general correlation is observed between the in vitro VEGFR-2 kinase inhibition (IC50) and the cytotoxic effect on Human Umbilical Vein Endothelial Cells (HUVEC), which are highly dependent on VEGFR-2 signaling for proliferation. The most potent VEGFR-2 inhibitors (ANA-02 and ANA-05) also demonstrate the highest cytotoxicity.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of recombinant human VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture in a 384-well plate. A DMSO control (vehicle) is included.

  • Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km value for VEGFR-2.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

HUVEC Cytotoxicity Assay

This cell-based assay assesses the effect of the test compounds on the viability and proliferation of HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Endothelial Cell Growth Medium (EGM-2)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT, resazurin)

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence or absorbance detection

Procedure:

  • Seed HUVECs in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent viability for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to downstream effects that promote angiogenesis.

VEGFR2_Signaling_Pathway cluster_responses Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Inhibited by Analogs Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Workflow for SAR Studies

The diagram below outlines the general workflow for conducting structure-activity relationship studies of novel kinase inhibitors.

SAR_Workflow Design Analog Design & Synthesis Primary_Screen Primary Screening: In Vitro Kinase Assay Design->Primary_Screen Data_Analysis Data Analysis: IC50 Determination Primary_Screen->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Secondary_Screen Secondary Screening: Cell-Based Assays Data_Analysis->Secondary_Screen Potent Compounds SAR_Analysis->Design Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Secondary_Screen->Lead_Optimization

Caption: General workflow for SAR studies of kinase inhibitors.

Validating the Mechanism of Action of 2-Chloro-6-morpholinonicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel class of compounds, the 2-Chloro-6-morpholinonicotinic acid derivatives. Given the limited publicly available data on the specific biological targets of these derivatives, this document outlines a systematic approach to target identification, validation, and comparison with alternative therapeutic strategies. The experimental protocols and data presented herein are illustrative, based on established methodologies for small molecule drug discovery.

Introduction to this compound Derivatives

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its derivatives, incorporating the morpholine and chlorinated pyridine scaffolds, present a unique chemical space for therapeutic intervention. While their exact mechanism of action is yet to be fully elucidated, the nicotinic acid core suggests potential modulation of nicotinic acetylcholine receptors (nAChRs) or other signaling pathways commonly associated with this pharmacophore.[3][4] This guide proposes a series of experiments to systematically investigate and validate the molecular targets and downstream signaling effects of these derivatives.

Target Identification Strategies

Identifying the direct molecular target of a novel compound is a critical first step in elucidating its mechanism of action. A multi-pronged approach, combining computational and experimental methods, is recommended to increase the probability of success.[5][6]

2.1. In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential targets of this compound derivatives by comparing their structure to libraries of compounds with known biological activities.[6]

Experimental Workflow: In Silico Target Prediction

cluster_input Input cluster_databases Databases cluster_analysis Analysis cluster_output Output Compound_Structure 2D/3D Structure of 2-Chloro-6-morpholinonicotinic acid derivative Similarity_Search Structural Similarity Searching Compound_Structure->Similarity_Search Molecular_Docking Molecular Docking Simulations Compound_Structure->Molecular_Docking Chem_DB Chemical Databases (e.g., PubChem, ChEMBL) Chem_DB->Similarity_Search Target_DB Target Databases (e.g., PDB, UniProt) Target_DB->Molecular_Docking Potential_Targets List of Potential Protein Targets Similarity_Search->Potential_Targets Molecular_Docking->Potential_Targets

Caption: Workflow for in silico target prediction of novel compounds.

2.2. Experimental Target Identification

Experimental approaches are essential to confirm the predictions from in silico methods and to identify novel targets.

  • Affinity-Based Pull-Down Assays: These methods utilize a modified version of the compound to isolate its binding partners from cell lysates.[7][8]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.

Table 1: Hypothetical Target Identification Results for a this compound Derivative (Compound X)

MethodPutative TargetCellular CompartmentConfidence Score
In Silico DockingPI3KαCytoplasm0.85
Affinity Pull-DownPI3KαCytoplasmHigh
CETSAPI3KαCytoplasmHigh
In Silico Dockingα7-nAChRCell Membrane0.72
Affinity Pull-DownUnidentified Protein (110 kDa)CytoplasmMedium

Target Validation and Mechanistic Studies

Once a primary target is identified, further experiments are required to validate its role in the compound's mechanism of action and to understand the downstream consequences of target engagement. Based on the hypothetical results in Table 1, we will proceed with the validation of Phosphoinositide 3-kinase alpha (PI3Kα) as the target.

3.1. In Vitro Kinase Assays

Biochemical assays are crucial for determining the direct inhibitory effect of the compound on the putative kinase target and for comparing its potency to known inhibitors.[9][10]

Experimental Protocol: In Vitro PI3Kα Kinase Assay

  • Reagents: Recombinant human PI3Kα, PIP2 substrate, ³²P-γ-ATP, kinase assay buffer, this compound derivative (Compound X), and a known PI3Kα inhibitor (e.g., Alpelisib).

  • Procedure:

    • Prepare serial dilutions of Compound X and the reference inhibitor.

    • In a 96-well plate, combine the kinase, substrate, and inhibitors at various concentrations.

    • Initiate the kinase reaction by adding ³²P-γ-ATP.

    • Incubate at 30°C for a defined period.

    • Stop the reaction and separate the phosphorylated product from the unreacted ATP.

    • Quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Table 2: Comparative In Vitro Kinase Inhibition Data

CompoundTargetIC₅₀ (nM)
Compound X PI3Kα 15.2
Alpelisib (Reference)PI3Kα5.8
Compound X PI3Kβ 125.6
Compound X PI3Kγ >1000
Compound X PI3Kδ 89.4

3.2. Cellular Assays to Confirm Target Engagement and Downstream Effects

Cell-based assays are essential to confirm that the compound can access its target in a cellular environment and modulate its activity, leading to downstream signaling changes.[11]

Signaling Pathway: PI3K/Akt/mTOR Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Compound_X Compound X Compound_X->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7) to 70-80% confluency.

    • Treat the cells with various concentrations of Compound X or a reference inhibitor for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Table 3: Effect of Compound X on Akt Phosphorylation in MCF-7 Cells

TreatmentConcentration (nM)p-Akt/Total Akt Ratio (Normalized to Control)
Vehicle Control-1.00
Compound X 10 0.65
Compound X 50 0.28
Compound X 250 0.11
Alpelisib (Reference)500.22

Comparison with Alternative Compounds

To position this compound derivatives within the current therapeutic landscape, it is essential to compare their performance against existing inhibitors targeting the same pathway.

Table 4: Comparative Profile of PI3Kα Inhibitors

FeatureCompound XAlpelisibTaselisib
Target Selectivity PI3Kα selectivePI3Kα selectivePan-PI3K (α, γ, δ > β)
In Vitro Potency (IC₅₀) 15.2 nM5.8 nM1.1 nM (α)
Cellular Potency (p-Akt) PotentPotentPotent
Known Off-Targets To be determinedMinimalTo be determined
Potential Advantages Novel chemical scaffold, potentially different resistance profileClinically approvedBroader PI3K inhibition

Conclusion

This guide outlines a systematic and robust strategy for validating the mechanism of action of this compound derivatives. By employing a combination of in silico, biochemical, and cellular approaches, researchers can confidently identify the molecular target, elucidate the downstream signaling effects, and compare the compound's performance with existing alternatives. The hypothetical data presented for Compound X suggests a potent and selective PI3Kα inhibitor, warranting further investigation and preclinical development. This structured approach is critical for advancing novel chemical entities from discovery to clinical application.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-6-morpholinonicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2-Chloro-6-morpholinonicotinic acid, a substituted nicotinic acid derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are conservatively based on the available safety data for the closely related compound, 2-chloronicotinic acid, and general principles of chemical waste management.

Core Safety and Hazard Information

While specific quantitative data for this compound is not available, the safety profile of 2-chloronicotinic acid serves as a critical reference point. It is prudent to handle this compound with the same level of caution.

Summary of Hazard Data for 2-Chloronicotinic Acid

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[1][2]Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2]
Eye IrritationCauses serious eye irritation.[2]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Respiratory IrritationMay cause respiratory irritation.[2]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center/doctor if you feel unwell.

Experimental Protocol for Disposal

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step protocol should be strictly adhered to.

Materials Required:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Chemical fume hood.

  • Sealable, labeled, and appropriate hazardous waste container.

  • Spill kit for chemical spills.

Procedure:

  • Risk Assessment: Before handling the compound, conduct a thorough risk assessment. Review the available safety information for related compounds and identify potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[1][3]

  • Work Area Preparation: All handling and preparation for disposal should be carried out within a certified chemical fume hood to minimize the risk of inhalation.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be treated as a chlorinated organic waste.

  • Containerization:

    • Carefully transfer the waste compound into a designated hazardous waste container that is compatible with the chemical.

    • Ensure the container is in good condition, with a secure, sealable lid.

    • Do not overfill the container; allow for adequate headspace.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the appropriate hazard symbols (e.g., irritant).

    • Indicate the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

    • Keep the container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1]

    • Provide the waste disposal company with all necessary information regarding the chemical's known and potential hazards.

    • Never dispose of this compound down the drain or in regular trash.

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate the immediate area and alert your laboratory supervisor.

    • Use a chemical spill kit to contain and clean up the spill, following your institution's established procedures.

    • Avoid generating dust during cleanup.

    • All materials used for cleanup should be placed in a sealed hazardous waste container and disposed of accordingly.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

A Start: Have 2-Chloro-6- morpholinonicotinic acid for disposal B Conduct Risk Assessment (Review SDS of related compounds) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Is this a spill situation? D->E F Follow Spill Cleanup Protocol: - Evacuate - Contain - Clean up with spill kit - Dispose of cleanup materials as hazardous waste E->F Yes G Transfer waste to a labeled, sealable hazardous waste container E->G No F->G H Store container in designated hazardous waste area G->H I Arrange for pickup by licensed waste disposal company H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Chloro-6-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-6-morpholinonicotinic acid (CAS No. 1293385-31-5) is publicly available. The following information is synthesized from safety data for structurally similar compounds, including 6-Chloro-2-morpholinonicotinic acid, 2-Chloronicotinic acid, morpholine, and general chlorinated pyridine derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to promote laboratory safety and ensure proper chemical handling from acquisition to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed or inhaled, and to cause skin and serious eye irritation. The morpholine moiety suggests a potential for corrosivity. Therefore, a stringent PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with a face shield.Protects against splashes and dust, which can cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which may cause irritation.[1]
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing and skin.[1]
Respiratory Use in a certified chemical fume hood.Minimizes inhalation of dust or vapors, which may be harmful.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to mitigate the risks associated with this compound.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Before use, ensure all necessary PPE is correctly worn.

  • Weigh and transfer the compound in a fume hood to avoid generating dust.

  • Keep containers tightly closed when not in use to prevent the absorption of moisture and contamination.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Disposal Plan

All waste materials must be treated as hazardous.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Chemical Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.
Empty Containers Rinse thoroughly with an appropriate solvent, collect the rinsate as hazardous waste, and then dispose of the container as directed by your institution's safety office.

Dispose of all waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general trash.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Table 3: Emergency Response Protocol

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety measures throughout the experimental workflow when using this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Gather Materials ppe Don PPE (Goggles, Gloves, Lab Coat) prep_start->ppe Safety First fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction workup Reaction Workup reaction->workup decontaminate Decontaminate Glassware workup->decontaminate waste_disposal Dispose of Waste (Solid, Liquid, PPE) decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow integrating safety steps for handling this compound.

Logical Relationship of Safety Measures

The following diagram outlines the logical hierarchy of controls for safely handling this chemical, from most to least effective.

hazard_controls elimination Elimination (Not Feasible) substitution Substitution (Use a less hazardous chemical) engineering Engineering Controls (Fume Hood) admin Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of safety controls for chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-morpholinonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-morpholinonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.